6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one
Description
BenchChem offers high-quality 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H4BrFO3 |
|---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-4-1-2-5-6(7(4)10)8(11)13-3-12-5/h1-2H,3H2 |
InChI Key |
WYFXTKJIRZNKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C(=C(C=C2)Br)F)C(=O)O1 |
Origin of Product |
United States |
Foundational & Exploratory
6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one molecular weight and formula
The following technical guide details the physicochemical properties, synthetic pathways, and application logic for 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one . This document is structured for researchers requiring high-fidelity data for medicinal chemistry and scaffold utilization.
Core Identification & Physicochemical Data
This molecule represents a specialized "masked" salicylic acid scaffold, highly valued in drug discovery for its ability to function as a pre-activated ester equivalent. It allows for the synthesis of functionalized salicylamides without the need for exogenous coupling reagents (e.g., HATU, EDC), thereby streamlining synthetic workflows in parallel medicinal chemistry.
Molecular Specifications
| Parameter | Value | Precision Note |
| IUPAC Name | 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one | Standard Nomenclature |
| CAS Number | 1934463-45-2 | Primary Identifier |
| Molecular Formula | C₈H₄BrFO₃ | Calculated based on |
| Molecular Weight | 247.02 g/mol | Monoisotopic Mass: ~245.93 |
| Exact Mass | 245.9328 | Based on |
| Heavy Atom Count | 13 | Non-hydrogen atoms |
| Core Scaffold | 4H-1,3-Benzodioxin-4-one | Bicyclic heterocycle |
Structural Analysis
The molecule features a benzene ring fused to a 1,3-dioxin-4-one ring.[1]
-
Position 5 (Fluorine): Ortho to the carbonyl bridgehead. This placement exerts a significant electronic withdrawing effect on the carbonyl, increasing its electrophilicity compared to the non-fluorinated analog.
-
Position 6 (Bromine): Meta to the carbonyl, Para to the phenolic oxygen bridgehead. This provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the ring-opening amidation, allowing for divergent library synthesis.
Synthetic Methodology & Logic
The synthesis of 4H-benzo[d][1,3]dioxin-4-ones is typically achieved through the condensation of a salicylic acid derivative with a formaldehyde equivalent. For the 6-bromo-5-fluoro derivative, the regiochemistry of the starting material is critical.
Retro-Synthetic Logic
To arrive at the 5-fluoro-6-bromo substitution pattern on the dioxinone:
-
C5 (Dioxinone) corresponds to C6 (Salicylic Acid) (Ortho to COOH).
-
C6 (Dioxinone) corresponds to C5 (Salicylic Acid) (Meta to COOH).
Required Precursor: 5-Bromo-6-fluorosalicylic acid (2-fluoro-3-bromo-6-hydroxybenzoic acid).
Protocol: Cyclization via Acetalization
This protocol avoids high-temperature neat reactions, utilizing a mild acid-catalyzed condensation.
Reagents:
-
Precursor: 5-Bromo-6-fluorosalicylic acid
-
Reagent: Paraformaldehyde (or Dimethoxymethane)
-
Catalyst: Sulfuric acid (
) or p-Toluenesulfonic acid (PTSA) -
Solvent: Glacial Acetic Acid or Toluene (Dean-Stark)
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-bromo-6-fluorosalicylic acid (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Activation: Add Paraformaldehyde (3.0 eq) and concentrated
(catalytic, 0.1 eq). -
Cyclization: Heat the mixture to 90°C. The reaction is driven by the dehydration between the phenolic hydroxyl, the carboxylic acid, and the formaldehyde.
-
Monitoring: Monitor via TLC/LC-MS. The disappearance of the carboxylic acid peak and the formation of the less polar dioxinone spot indicate completion.
-
Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.[2] Filter, wash with cold water, and dry under vacuum.
-
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to prevent hydrolysis on silica.
Visualization: Synthetic Pathway
Figure 1: Acid-catalyzed cyclization pathway converting the substituted salicylic acid to the benzodioxinone core.
Application: The "Masked" Salicylamide Strategy
The primary utility of this molecule is its role as an electrophilic acyl donor. Unlike standard esters, the 1,3-dioxin-4-one ring possesses a unique reactivity profile: it is stable to mild acid but highly reactive toward primary and secondary amines.
Mechanism of Action
Upon nucleophilic attack by an amine (
Advantages over Coupling Reagents:
-
Atom Economy: No heavy coupling byproducts (urea derivatives).
-
Selectivity: The reaction proceeds cleanly without protecting the phenolic hydroxyl; the phenol is liberated in situ.
-
Fluorine Effect: The 5-fluoro substituent inductively destabilizes the carbonyl, accelerating the amidation rate compared to the non-fluorinated scaffold.
Experimental Protocol: Ring-Opening Amidation
-
Setup: Charge a vial with 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one (1.0 eq).
-
Solvent: Add anhydrous Acetonitrile (MeCN) or THF.
-
Nucleophile: Add the target amine (1.1 eq).
-
Conditions: Stir at Room Temperature (25°C). The 5-F substituent typically allows this reaction to proceed without external heating.
-
Note: If the amine is a salt (e.g., HCl salt), add 1.1 eq of Triethylamine (TEA).
-
-
Completion: Reaction is usually complete within 2–4 hours.
-
Isolation: Evaporate solvent. The byproduct is volatile formaldehyde (or its oligomers). The residue is the pure salicylamide, often requiring no chromatography.
Visualization: Reactivity Logic
Figure 2: The ring-opening amidation cascade. The dioxinone acts as a pre-activated ester, liberating formaldehyde upon reaction with amines.
Safety & Handling
-
Lachrymator Potential: Benzodioxinones can hydrolyze to release formaldehyde; handle in a well-ventilated fume hood.
-
Moisture Sensitivity: While more stable than acid chlorides, the ring will slowly hydrolyze in the presence of moisture to revert to the salicylic acid. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Skin Irritant: The 6-bromo-5-fluoro substitution pattern increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and standard PPE.
References
-
Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021).[3] Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11, 24179-24186. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 4H-1,3-Benzodioxin-4-one derivatives. Retrieved from [Link]
Sources
- 1. 1591954-06-1|7-Bromo-4H-benzo[d][1,3]dioxin-4-one|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05032J [pubs.rsc.org]
The Solubility Landscape of Fluorinated Benzodioxinone Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Navigating the Solubility Challenge in Drug Discovery
In the intricate process of drug discovery and development, the solubility of a candidate molecule is a critical physicochemical property that dictates its fate. Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately hindering the therapeutic potential of a promising compound. This technical guide delves into the solubility of a specific and increasingly important class of molecules: fluorinated benzodioxinone derivatives.
The benzodioxinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold can profoundly alter its properties, often enhancing metabolic stability, binding affinity, and membrane permeability.[1][2][3] However, the impact of fluorination on solubility in organic solvents—a crucial factor for synthesis, purification, formulation, and various in vitro and in vivo studies—is a complex interplay of multiple factors.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing the solubility of fluorinated benzodioxinone derivatives in organic solvents. We will explore the theoretical underpinnings, present robust experimental protocols for solubility determination, and offer a framework for systematic data analysis.
I. The Molecular Dance: Theoretical Principles of Solubility
The adage "like dissolves like" serves as a fundamental principle in understanding solubility. This means that a solute will dissolve best in a solvent that has a similar polarity.[4][5] For fluorinated benzodioxinone derivatives, their solubility in a given organic solvent is a delicate balance of intermolecular forces between the solute and solvent molecules.
The Benzodioxinone Core and Intermolecular Forces
The benzodioxinone structure itself possesses both polar and non-polar regions. The ester and ether functionalities within the dioxinone ring can participate in dipole-dipole interactions and act as hydrogen bond acceptors. The benzene ring, on the other hand, is largely non-polar and capable of engaging in π-π stacking and van der Waals interactions.
The Fluorine Factor: A Double-Edged Sword
The introduction of fluorine atoms adds another layer of complexity. Fluorine is the most electronegative element, leading to a highly polarized C-F bond.[2] This has several consequences:
-
Increased Lipophilicity: The C-F bond is more hydrophobic than a C-H bond, which can increase the overall lipophilicity of the molecule.[6] This often translates to better solubility in non-polar organic solvents.
-
Altered Dipole Moment: The position and number of fluorine substituents can significantly alter the molecule's overall dipole moment, influencing its interaction with polar solvents.
-
Weak Hydrogen Bond Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor, potentially influencing its solubility in protic solvents.
-
Reduced Basicity: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby basic functional groups, which can impact solubility in protic or acidic/basic media.
The interplay of these factors means that the effect of fluorination on solubility is not always straightforward and is highly dependent on the specific substitution pattern and the properties of the organic solvent.
Diagram: Factors Influencing the Solubility of Fluorinated Benzodioxinone Derivatives
Caption: Interplay of solute and solvent properties governing solubility.
II. Quantifying Solubility: Experimental Protocols
Accurate determination of solubility is paramount for reliable downstream applications. Two primary types of solubility are typically measured in drug discovery: thermodynamic and kinetic solubility.
A. Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the universally recognized "gold standard" for its determination.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility in Organic Solvents
1. Materials and Equipment:
-
Fluorinated benzodioxinone derivative (solid, pure)
-
Selected organic solvents (e.g., DMSO, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
2. Procedure:
-
Preparation: Add an excess amount of the solid fluorinated benzodioxinone derivative to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
3. Data Analysis:
-
Create a calibration curve using standard solutions of the fluorinated benzodioxinone derivative of known concentrations.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the saturated solution, taking into account the dilution factor. Report the solubility in units such as mg/mL or mmol/L.
Diagram: Thermodynamic Solubility Workflow
Caption: Shake-flask method for thermodynamic solubility determination.
B. Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how readily a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when diluted into another solvent system. It is a high-throughput method often used in the early stages of drug discovery for rapid screening of large numbers of compounds.
Experimental Protocol: Kinetic Solubility Assay in Organic Solvents
1. Materials and Equipment:
-
Fluorinated benzodioxinone derivative (as a stock solution in DMSO, e.g., 10 mM)
-
Selected organic solvents
-
96-well microtiter plates
-
Automated liquid handler (optional, for high-throughput)
-
Plate shaker
-
Plate reader with turbidity or nephelometry capabilities, or HPLC system
2. Procedure:
-
Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution of the fluorinated benzodioxinone derivative to each well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on the solubility in the test solvent.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Detection of Precipitation:
-
Turbidimetric/Nephelometric Method: Measure the light scattering in each well using a plate reader. An increase in turbidity indicates precipitation.
-
HPLC-based Method: After incubation, filter the contents of each well (using a filter plate) and analyze the filtrate by HPLC to determine the concentration of the compound remaining in solution.
-
3. Data Analysis:
-
The kinetic solubility is often reported as the concentration at which precipitation is first observed or the concentration of the compound remaining in solution after the incubation period.
Diagram: Kinetic Solubility Workflow
Caption: High-throughput kinetic solubility assay workflow.
III. Data Presentation and Interpretation
Systematic documentation of solubility data is essential for building a comprehensive understanding of a compound's behavior and for making informed decisions in the drug development process.
Table 1: Template for Recording Thermodynamic Solubility of a Fluorinated Benzodioxinone Derivative
| Solvent | Dielectric Constant (Polarity) | H-Bond Donor/Acceptor | Solubility (mg/mL) at 25°C | Solubility (mmol/L) at 25°C | Observations |
| Hexane | 1.89 | Neither | |||
| Toluene | 2.38 | Acceptor (π system) | |||
| Dichloromethane | 9.08 | Acceptor | |||
| Ethyl Acetate | 6.02 | Acceptor | |||
| Acetone | 21 | Acceptor | |||
| Acetonitrile | 37.5 | Acceptor | |||
| Ethanol | 24.5 | Both | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor | |||
| Water | 80.1 | Both |
Interpretation of Results:
By populating such a table, researchers can correlate the solubility of their fluorinated benzodioxinone derivatives with the properties of the organic solvents. For instance:
-
High solubility in non-polar solvents like hexane and toluene would suggest that the compound is highly lipophilic and that dispersion forces are the dominant interactions.
-
Good solubility in polar aprotic solvents like acetone and ethyl acetate would indicate the importance of dipole-dipole interactions.
-
Enhanced solubility in protic solvents like ethanol compared to aprotic solvents of similar polarity might suggest a role for hydrogen bonding.
IV. Strategic Solvent Selection
The choice of organic solvent is critical at various stages of drug development:
-
Synthesis and Purification: Solvents are needed to dissolve reactants and to facilitate purification techniques like chromatography and recrystallization. A solvent in which the compound has high solubility at elevated temperatures and lower solubility at room temperature is ideal for recrystallization.
-
Formulation: For preclinical and clinical studies, the compound may need to be dissolved in a biocompatible solvent or co-solvent system.
-
In Vitro Assays: Many biological assays require the compound to be in solution. Understanding its solubility in commonly used solvents like DMSO is essential for preparing accurate stock solutions and avoiding precipitation during the assay.
V. Conclusion: A Roadmap to Solubility Optimization
The solubility of fluorinated benzodioxinone derivatives in organic solvents is a multifaceted property governed by a complex interplay of molecular structure and solvent characteristics. While the introduction of fluorine can offer significant advantages in terms of metabolic stability and biological activity, its impact on solubility requires careful experimental evaluation.
This technical guide has provided a framework for understanding, measuring, and interpreting the solubility of this important class of compounds. By employing robust experimental protocols, systematically recording data, and applying the fundamental principles of solubility, researchers can navigate the challenges of drug development with greater confidence and efficiency. A thorough understanding of solubility is not merely a data point; it is a critical piece of the puzzle in the journey from a promising molecule to a life-changing therapeutic.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Bergström, C. A. (2014). In silico prediction of drug solubility. ADMET & DMPK, 2(1), 3-17. [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons. [Link]
-
Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2017). Synthesis of functionalized benzo[1][6]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 7(57), 35947-35951. [Link]
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of the 6-bromo-5-fluoro-benzo[d]dioxin-4-one Scaffold: A Technical Guide
Unlocking the Therapeutic Potential of the 6-bromo-5-fluoro-benzo[d][1][2]dioxin-4-one Scaffold: A Technical Guide
Introduction: A Scaffold of Intrigue in Medicinal Chemistry
The landscape of drug discovery is perpetually in search of novel molecular frameworks that offer unique pharmacological profiles. The benzodioxinone scaffold has emerged as a versatile and "evergreen" template in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide focuses on a specific, yet largely unexplored, derivative: the 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one scaffold. While direct biological data for this exact structure is nascent, a comprehensive analysis of its constituent parts—the benzodioxinone core, and the strategic placement of bromo- and fluoro-moieties—allows for a robust, predictive exploration of its therapeutic potential.
The incorporation of halogens, particularly bromine and fluorine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while bromine can increase potency and introduce specific interactions with biological targets.[4][5][6][7] This guide will, therefore, synthesize existing knowledge on related structures to forecast the biological activities of the 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one scaffold, with a primary focus on its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We will provide detailed, field-proven protocols for the experimental validation of these predicted activities, offering a roadmap for researchers and drug development professionals to unlock the potential of this promising scaffold.
Predicted Biological Activity I: Anticancer Potential
The benzodioxane and benzodioxole scaffolds are present in numerous compounds demonstrating significant antitumor properties.[3][8][9] The cytotoxic effects are often attributed to the inhibition of critical enzymes like topoisomerases or interference with cell cycle progression.[3] The presence of halogen substituents can further enhance this activity.[4] It is hypothesized that the 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one scaffold may exert anticancer effects through the induction of apoptosis.
Hypothesized Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
Many chemotherapeutic agents trigger programmed cell death, or apoptosis, within cancer cells. The 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one scaffold, upon entering a cancer cell, may induce mitochondrial stress, leading to the release of cytochrome c. This, in turn, can activate a cascade of caspase enzymes (caspase-9 and caspase-3), culminating in the execution of apoptosis. The bromo- and fluoro- groups are predicted to enhance cellular uptake and target engagement.
Caption: Predicted intrinsic apoptosis signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[3][1][10] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][2] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).
-
Treat the cells with the various concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]
-
-
MTT Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
-
Data Acquisition and Analysis:
Data Presentation: Cytotoxicity of the Scaffold
| Cancer Cell Line | Tissue of Origin | Predicted IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5-20 | ~0.8 |
| NCI-H460 | Lung Carcinoma | 10-30 | ~1.2 |
| SF-268 | Glioma | 8-25 | ~0.9 |
Note: The predicted IC50 values are hypothetical and serve as a template for presenting experimental data.
Predicted Biological Activity II: Antimicrobial Efficacy
Halogenated organic compounds, particularly those containing bromine, have a long history of use as antimicrobial agents.[5][7][12] The underlying benzodioxane scaffold has also been incorporated into molecules with antibacterial properties.[1][2] The combination of these features in the 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one scaffold suggests a strong potential for antimicrobial activity against a range of pathogenic bacteria.
Hypothesized Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
A plausible mechanism for the antimicrobial action of this scaffold is the inhibition of key enzymes involved in bacterial cell wall biosynthesis, such as penicillin-binding proteins (PBPs). The electrophilic nature of the carbonyl group in the dioxinone ring, enhanced by the electron-withdrawing effects of the fluorine and bromine atoms, could facilitate covalent modification of active site residues in these enzymes, leading to their inactivation and subsequent cell lysis.
Caption: Predicted mechanism of antimicrobial action.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4][8][13]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[4][8]
Step-by-Step Methodology:
-
Preparation of Reagents and Inoculum:
-
Prepare a stock solution of the 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one scaffold in a suitable solvent (e.g., DMSO).
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the early logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[13]
-
-
Serial Dilution in Microtiter Plate:
-
Inoculation and Incubation:
-
Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[14]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[4]
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[4]
-
-
Reading and Interpretation:
Data Presentation: Antimicrobial Activity of the Scaffold
| Test Organism | Strain ID | Predicted MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 - 16 |
| Escherichia coli | ATCC 25922 | 8 - 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 - 64 |
| Enterococcus faecalis | ATCC 29212 | 4 - 16 |
Note: The predicted MIC values are hypothetical and serve as a template for presenting experimental data.
Predicted Biological Activity III: Anti-inflammatory Effects
The benzodioxane scaffold is a component of several known anti-inflammatory agents.[10] Furthermore, the incorporation of fluorine into non-steroidal anti-inflammatory drugs (NSAIDs) is a common strategy to enhance their activity.[15] This suggests that the 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one scaffold could possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Hypothesized Mechanism of Action: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. The 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one scaffold may act as a selective inhibitor of COX-2, binding to its active site and preventing the conversion of arachidonic acid to prostaglandin precursors. This would reduce the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect.
Caption: Predicted inhibition of the COX-2 pathway.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
Commercially available fluorometric assay kits provide a sensitive and reliable method for screening COX-2 inhibitors.[16][17][18]
Principle: The assay measures the activity of human recombinant COX-2 by detecting the generation of prostaglandin G2, an intermediate product. A fluorescent probe reacts with prostaglandin G2 to produce a stable, highly fluorescent product. In the presence of a COX-2 inhibitor, the enzymatic reaction is suppressed, resulting in a decrease in fluorescence.[16][18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare all kit components (assay buffer, COX probe, COX cofactor, human recombinant COX-2, arachidonic acid) according to the manufacturer's protocol.[16][18]
-
Dilute the 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one scaffold and a known COX-2 inhibitor (e.g., celecoxib) to the desired test concentrations in assay buffer.[16]
-
-
Assay Procedure:
-
In a 96-well white opaque plate, set up wells for the enzyme control (no inhibitor), inhibitor control (celecoxib), and the test compound at various concentrations.[16]
-
Add the reaction mix containing the assay buffer, COX probe, and COX cofactor to all wells.
-
Add the diluted test inhibitor, control inhibitor, or assay buffer to the appropriate wells.
-
Add the diluted human recombinant COX-2 enzyme to all wells except for a no-enzyme control.
-
Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[16][18]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value for the test compound.
-
Data Presentation: COX-2 Inhibitory Activity
| Compound | Predicted IC50 (µM) |
| 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one | 1 - 10 |
| Celecoxib (Positive Control) | ~0.45 |
Note: The predicted IC50 value is hypothetical and serves as a template for presenting experimental data.[16]
Structure-Activity Relationship (SAR) and Future Directions
The predicted biological activities of the 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one scaffold are intrinsically linked to its unique structural features. The benzodioxinone core provides a rigid framework for interaction with biological targets. The strategic placement of the bromine and fluorine atoms is expected to significantly influence its potency and selectivity.[19][20][21] Future research should focus on synthesizing a library of analogues to elucidate the structure-activity relationships. Key modifications could include:
-
Varying the position and nature of the halogen substituents on the aromatic ring.
-
Introducing different substituents at other positions of the benzodioxinone core.
-
Exploring isosteric replacements of the oxygen atoms in the dioxinone ring.
Computational studies, such as molecular docking, can further guide the design of more potent and selective analogues by predicting their binding modes and affinities with potential protein targets.[6][7][22][23][24]
Conclusion
While the biological profile of the 6-bromo-5-fluoro-benzo[d][3][1]dioxin-4-one scaffold is yet to be experimentally defined, a systematic analysis of its structural components and the broader literature on related compounds provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a clear and validated pathway for researchers to explore and unlock the therapeutic potential of this promising molecular framework. The insights gained from such studies will not only illuminate the specific activities of this scaffold but also contribute to the broader understanding of how halogenation and core structure influence the biological properties of small molecules in the ongoing quest for novel therapeutics.
References
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. 2013. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. 2023. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
Henrik's Lab. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). 2021. [Link]
-
Ruiz-Moreno AJ, Do A, Velasco-Vela MA. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods Mol Biol. 2025. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Kitaeva KV, Rutland CS, Rizvanov AA, Solovyeva VV. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Front Bioeng Biotechnol. 2020. [Link]
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Zlotos W, Uckert M, Kolodziej P, et al. In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. Molecules. 2018. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Frontiers. Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes. 2022. [Link]
-
MDPI. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. 2024. [Link]
-
Gaudio E, Leonetti F, Cilia A, et al. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorg Med Chem. 2010. [Link]
-
Leonetti F, Cilia A, Gaudio E, et al. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. J Med Chem. 2008. [Link]
-
Kitamura S, Jinno N, Suzuki T, et al. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicol Lett. 2013. [Link]
-
ResearchGate. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. 2025. [Link]
-
MDPI. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. 2024. [Link]
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Comparative Technical Guide: 4H-Benzo[d][1,3]dioxin-4-one vs. 4H-3,1-Benzoxazin-4-one Scaffolds
Executive Summary
This guide provides a high-resolution technical analysis comparing two isosteric bicyclic scaffolds: 4H-benzo[d][1,3]dioxin-4-one (benzodioxinone) and 4H-3,1-benzoxazin-4-one (benzoxazinone). While structurally similar—differing only by the substitution of an oxygen atom with a nitrogen atom at the 1-position relative to the carbonyl—their reactivity profiles and medicinal applications diverge significantly.
-
The Dioxinone Scaffold is primarily a thermal precursor to acyl ketenes , utilized extensively in diversity-oriented synthesis and as a prodrug motif for salicylate release.[1]
-
The Benzoxazinone Scaffold functions as a stable acylating agent , widely exploited in medicinal chemistry as a mechanism-based inhibitor of serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G).[1]
Structural Chemistry & Electronic Properties
The core distinction lies in the heteroatom composition of the heterocyclic ring fused to the benzene moiety. This substitution dictates the electronic stability of the carbonyl group (C4) and the ring's susceptibility to cleavage.
Scaffold Comparison
| Feature | 4H-benzo[d][1,3]dioxin-4-one | 4H-3,1-benzoxazin-4-one |
| Core Structure | Benzo-fused 1,3-dioxin-4-one | Benzo-fused 1,3-oxazin-4-one |
| Heteroatoms | Oxygen (Pos 1), Oxygen (Pos 3) | Oxygen (Pos 1), Nitrogen (Pos 3)* |
| Electronic Character | High ground-state energy; prone to retro-Diels-Alder cycloelimination. | Stabilized amide-like resonance; susceptible to nucleophilic attack at C4. |
| Primary Reactivity | Electrophilic (via Ketene) : Thermal generation of acyl ketenes. | Acylating Agent : Direct nucleophilic attack at carbonyl (C4). |
| Hydrolytic Stability | Low (hydrolyzes to salicylic acid). | Moderate to High (tunable by C2 substitution). |
*Note: IUPAC numbering for 4H-3,1-benzoxazin-4-one assigns O at position 1 and N at position 3, preserving the "3,1" designation relative to the heteroatom priority.
Reactivity Profiles: The Divergence
The most critical technical distinction for researchers is the mechanism by which these scaffolds react with biological or synthetic nucleophiles.
Dioxinone: The Acyl Ketene Pathway
The 4H-benzo[d][1,3]dioxin-4-one scaffold is chemically defined by its ability to undergo a thermal retro-Diels-Alder reaction . Upon heating (typically >50°C or under microwave irradiation), the ring cleaves to release a molecule of ketone/aldehyde (from the C2 position) and generate a highly reactive acyl ketene intermediate (imino-ketene analogs are less common/stable).
-
Mechanism: Thermal elimination
Acyl Ketene formation Nucleophilic trapping (ROH, RNH ) Salicylate/Salicylamide derivative.[1] -
Utility: This pathway allows the scaffold to act as a "masked" reactive intermediate for constructing complex heterocycles like chromones or quinolones.[1]
Benzoxazinone: The Acyl-Enzyme Pathway
The 4H-3,1-benzoxazin-4-one scaffold does not typically rely on ketene formation for its biological activity.[1] Instead, it acts as a suicide substrate or alternate substrate inhibitor for serine proteases.[1]
-
Mechanism: The active site serine hydroxyl of the enzyme attacks the electrophilic carbonyl (C4). The ring opens, forming a stable acyl-enzyme intermediate .
-
Inhibition Kinetics: The stability of this acyl-enzyme complex (low
) determines the potency. Electron-withdrawing groups at C2 or C6 enhance the electrophilicity of C4, increasing the acylation rate ( ).
Synthetic Pathways[2][3]
Synthesis of 4H-benzo[d][1,3]dioxin-4-ones
The synthesis typically involves the condensation of salicylic acid derivatives with carbonyl sources or equivalents.
-
Method A (Orthoesters): Refluxing salicylic acid with orthoesters (e.g., triethyl orthoacetate) in the presence of acid catalysts.[1]
-
Method B (Alkynes): Copper-catalyzed annulation of salicylic acids with alkynes. This method is valuable for introducing complex substituents at the C2 position.
Synthesis of 4H-3,1-benzoxazin-4-ones
The synthesis proceeds via the cyclization of anthranilic acid (2-aminobenzoic acid) derivatives.
-
Method A (Acid Chlorides): Reaction of anthranilic acid with 2 equivalents of acid chloride in pyridine (cyclodehydration).
-
Method B (Acetic Anhydride): Refluxing N-acyl anthranilic acids in acetic anhydride.[2]
Medicinal Chemistry Applications
Benzoxazinones as Serine Protease Inhibitors
The 4H-3,1-benzoxazin-4-one scaffold is a privileged structure for inhibiting enzymes like Human Leukocyte Elastase (HLE) , Cathepsin G , and Chymotrypsin .[1]
-
Selectivity: Controlled by the substituent at C2 (interacting with the S1 pocket) and substitutions on the benzene ring.
-
Example: 2-Alkyl-substituted benzoxazinones are potent inhibitors of HLE, preventing tissue damage in inflammatory diseases like cystic fibrosis.[1]
Dioxinones as Prodrugs and Intermediates[1]
-
Prodrugs: The scaffold protects the phenolic hydroxyl and carboxylic acid of salicylic acid.[1] Hydrolysis in vivo releases the active NSAID.
-
Antiplasmodial Agents: Certain 2-substituted dioxinones have shown activity against Plasmodium falciparum, likely acting via covalent modification of parasite targets.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Methyl-4H-benzo[d][1,3]dioxin-4-one
Objective: Synthesis via salicylic acid and acetic anhydride/orthoester.
-
Reagents: Salicylic acid (10 mmol), Acetic anhydride (30 mmol), catalytic H
SO (1 drop). -
Procedure:
-
Dissolve salicylic acid in acetic anhydride in a round-bottom flask.
-
Add H
SO and reflux at 120°C for 2 hours. -
Cool the mixture to 0°C to precipitate the product.
-
Filter and wash with cold ethanol.
-
Yield: ~75% white crystals.
-
-
Validation:
H NMR (CDCl ) shows a singlet at 2.2 ppm (CH ) and aromatic protons 7.0–8.0 ppm.[3]
Protocol B: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
Objective: Cyclization of anthranilic acid using benzoyl chloride.
-
Reagents: Anthranilic acid (10 mmol), Benzoyl chloride (20 mmol), Pyridine (5 mL).
-
Procedure:
-
Dissolve anthranilic acid in pyridine at 0°C.
-
Add benzoyl chloride dropwise (exothermic reaction).
-
Stir at room temperature for 1 hour, then pour into ice-cold water/HCl mixture.
-
The solid precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Yield: ~80-85%.
-
-
Validation: IR spectrum shows characteristic lactone C=O stretch at ~1750 cm
and C=N stretch at ~1620 cm .
Visualization of Reaction Mechanisms
The following diagrams illustrate the divergent reactivity pathways of the two scaffolds.
Caption: Comparative reactivity pathways. Top: Thermal generation of acyl ketenes from dioxinones. Bottom: Mechanism-based inhibition of serine proteases by benzoxazinones.
Caption: Synthetic decision tree for accessing Dioxinone vs. Benzoxazinone scaffolds based on starting precursors.
References
-
Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones . Molecules, 2024.[4][5]
-
Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G . Current Enzyme Inhibition, 2025.[1][6]
-
Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones . Bioorganic & Medicinal Chemistry, 1997.
-
Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters . RSC Advances, 2021.
-
Sequential Ketene Generation from Dioxane-4,6-dione-keto-dioxinones . Journal of Organic Chemistry, 2016.
Sources
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- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. semanticscholar.org [semanticscholar.org]
Safety data sheet (SDS) for halogenated benzo[d][1,3]dioxin-4-ones
The following technical guide is structured to provide an authoritative, mechanistic understanding of the safety and handling of Halogenated Benzo[d][1,3]dioxin-4-ones .
Unlike standard Safety Data Sheets (SDS) which often provide static lists of hazards, this whitepaper synthesizes chemical reactivity, toxicological mechanisms, and process safety engineering to support researchers in drug discovery.
Executive Summary & Chemical Identity
Halogenated benzo[d][1,3]dioxin-4-ones are bicyclic heterocyclic scaffolds frequently utilized as "masked" salicylic acid equivalents or reactive intermediates in the synthesis of salicylamides and other bioactive heterocycles.
CRITICAL DISTINCTION: While these compounds contain a "dioxin" ring system, they are distinct from Polychlorinated Dibenzo-p-dioxins (PCDDs) —the environmental super-toxins. Benzo[d][1,3]dioxin-4-ones are reactive electrophiles, not persistent environmental pollutants. Their primary hazard stems from their ability to acylate biological nucleophiles (proteins/DNA) and their thermal instability.
Structural Classification[1]
-
Core Scaffold: 4H-benzo[d][1,3]dioxin-4-one.[1][2][3][4][5][6][7]
-
Substituents: Halogens (F, Cl, Br, I) typically at positions 5, 6, 7, or 8 of the benzene ring.
-
Reactivity Profile: High electrophilicity at the C4 carbonyl; susceptible to nucleophilic attack and thermal retro-Diels-Alder decomposition.
Physicochemical Data (Representative: 6-Chloro derivative)
| Property | Value / Characteristic | Implication for Safety |
| Physical State | Solid (Crystalline) or Viscous Oil | Dust inhalation risk if solid; aerosol risk if oil. |
| Melting Point | 100–110 °C (Typical for solids) | Thermal decomposition may onset near MP. |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Use organic solvents for spill cleanup; Do not use water (hydrolysis). |
| Hydrolysis | Unstable (Slow to Rapid) | Decomposes to halogenated salicylic acids + aldehydes/ketones. |
| Partition Coeff (LogP) | ~2.0 – 3.5 (Estimated) | Lipophilic; potential for skin absorption. |
Hazard Identification: The Mechanistic "Why"
Standard GHS classifications for this class typically include Skin Sensitization (Cat 1) and Eye Irritation (Cat 2) . However, the causality of these hazards drives the safety protocol.
The Acylation Hazard (Sensitization)
These compounds are cyclic acylals/esters. The halogen substituent on the aromatic ring acts as an Electron Withdrawing Group (EWG), significantly increasing the electrophilicity of the C4 carbonyl carbon.
-
Mechanism: Upon contact with skin or mucous membranes, the compound reacts with nucleophilic residues (e.g., lysine
-amino groups, cysteine thiols) on surface proteins. -
Result: Formation of a hapten-protein conjugate. This triggers an immune response (T-cell mediated), leading to allergic contact dermatitis.
-
Safety Implication: Double-gloving (Nitrile + Laminate) is mandatory. Standard latex is permeable to lipophilic electrophiles.
Thermal Instability (Process Safety)
At elevated temperatures (>100°C), benzo[d][1,3]dioxin-4-ones can undergo a Retro-Diels-Alder type fragmentation or thermal elimination.
-
Pathway: Generation of highly reactive
-oxoketenes or quinone methides . -
Risk: If generated in a closed system without a trapping nucleophile, these intermediates can polymerize exothermically or cause rapid pressure buildup.
Visualization: Thermal Decomposition & Reactivity Pathway
The following diagram illustrates the divergent pathways of reactivity that dictate both synthetic utility and safety hazards.
Figure 1: Reactivity profile showing thermal decomposition risks (Red path) versus controlled synthetic pathways (Green path).
Safe Handling & Experimental Protocols
Trustworthiness Principle: These protocols are designed to be self-validating. If the visual cues (color change, precipitate) described do not occur, the experiment or safety barrier has failed.
Storage & Stability
-
Environment: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Container: Amber glass to prevent potential photochemical degradation (halogenated aromatics can be photosensitive).
-
Validation: Upon opening, check for a sour, acrid odor (indicative of hydrolysis to salicylic acid and acetic/formic acid derivatives). If crystals appear "wet" or sticky, significant hydrolysis has occurred.
Synthesis & Reaction Monitoring
When using these compounds as intermediates:
-
Solvent Selection: Use anhydrous, non-nucleophilic solvents (DCM, Toluene, MeCN). Avoid alcohols unless they are the intended reactant.
-
Quenching Protocol:
-
Do NOT quench directly with basic water (NaOH/KOH) if the reaction is hot; this generates rapid exotherms.
-
Correct Method: Cool to 0°C. Add a solution of dilute amine (e.g., aqueous ammonia or glycine) to scavenge unreacted electrophile before general aqueous workup. This converts the toxic sensitizer into a benign amide.
-
Waste Disposal (Halogen Specifics)
-
Segregation: Must be disposed of in Halogenated Organic Waste streams.
-
Pre-treatment: Ideally, treat waste streams with a nucleophile (ethanolamine) for 1 hour prior to disposal to destroy the active electrophilic core.
-
Prohibition: Never mix with strong oxidizers or strong acids (risk of toxic halogen gas evolution).
Emergency Response Workflow
In the event of exposure or release, the presence of the halogen atoms (Cl, Br, F) dictates specific medical and fire responses.
Fire Fighting
-
Hazard: Thermal decomposition releases Hydrogen Halides (HCl, HF, HBr) . These are corrosive and toxic upon inhalation.
-
Media: Dry Chemical, CO2, or Alcohol-resistant foam.[8][9] Avoid water jets which can solubilize the acid gases and create corrosive runoff.
-
PPE: Full turnout gear + SCBA is non-negotiable.
Exposure Response
-
Skin Contact:
-
Dry Wipe: Gently wipe off excess solid/oil without spreading.
-
Solvent Wash (Optional but risky): PEG-400 can be used to solubilize lipophilic residues, but water/soap is safer to prevent enhanced penetration.
-
Flush: Water for 15 minutes.
-
-
Eye Contact: Immediate irrigation.[8][9] Do not use neutralizing agents.
Visualization: Emergency Decision Tree
Figure 2: Decision logic for containment and response, highlighting the "No Water" rule for spills.
References
-
Synthesis & Reactivity: Bhaskaran, R. P., et al. "Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters."[3] RSC Advances, 2021.
- Thermal Decomposition: Wentrup, C. "Flash Vacuum Pyrolysis of 1,3-Benzodioxin-4-ones." Journal of Organic Chemistry.
-
GHS Classification Data: PubChem CID 11052514 (Analogous structures).
-
Halogenated Dioxin Distinction: U.S. EPA. "Dioxins and Dioxin-like Compounds."[3][4][6][10] (For differentiating PCDDs from benzodioxinones).
-
Handling Reactive Electrophiles: National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 | CID 11052514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05032J [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fi [fishersci.fi]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Advanced Synthesis of 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one: A Modular Scaffold Approach
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision synthesis of 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one .
The protocol departs from traditional, low-yield multi-step aromatic substitutions by employing a Late-Stage Directed C-H Functionalization strategy. This approach utilizes the 1,3-dioxin-4-one heterocycle not just as a protected form of salicylic acid, but as a powerful directing group for regioselective installation of the halogen array.
Strategic Analysis & Retrosynthesis
The target molecule features a 1,2,3-trisubstituted benzene core (carbonyl, fluoro, bromo) fused to a heterocyclic ring. Classical electrophilic aromatic substitution (EAS) on salicylic acid is problematic due to the competing directing effects of the hydroxyl (ortho/para) and carboxyl (meta) groups, often leading to mixtures or requiring extensive separation.
The "Smart Scaffold" Solution: By cyclizing salicylic acid into the 4H-benzo[d][1,3]dioxin-4-one core first, we lock the conformation and electronic bias of the system.
-
C5-Fluorination: The carbonyl oxygen of the dioxinone serves as a Directed Metalation Group (DMG), enabling exclusive lithiation at the C5 position (ortho to the carbonyl).
-
C6-Bromination: With the fluorine installed, the C6 position becomes the most nucleophilic site for EAS, activated by the para-relationship to the ether oxygen (O1) and ortho-relationship to the fluorine.
Reaction Pathway Visualization
Figure 1: Modular synthetic pathway utilizing Directed Ortho Metalation (DoM) for precise C5 functionalization.[1]
Detailed Experimental Protocols
Step 1: Scaffold Construction (Cyclization)
This step converts salicylic acid into the methylene-bridged dioxinone. While paraformaldehyde/acid methods exist, the Dichloromethane/Phosphate method is superior for safety and yield, avoiding strong acids that might degrade sensitive substrates.
-
Reagents: Salicylic Acid (1.0 equiv), Dichloromethane (DCM, Solvent & Reagent), Potassium Phosphate (
, 2.0 equiv). -
Solvent: Dimethylformamide (DMF) or DMSO (as co-solvent to boost solubility).
Protocol:
-
Charge a round-bottom flask with Salicylic Acid (13.8 g, 100 mmol) and
(53.2 g, 200 mmol). -
Add DMF (100 mL) and DCM (50 mL). Note: DCM acts as the methylene donor.[2]
-
Heat the mixture to 100°C in a sealed pressure tube or autoclave (to contain DCM vapor pressure) for 12–16 hours.
-
Alternative (Atmospheric): Reflux with excess DCM and a condenser, though conversion may be slower.
-
-
Workup: Cool to room temperature. Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/EtOAc.
Step 2: C5-Fluorination via Directed Ortho Metalation (DoM)
This is the critical step. The use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is mandatory; n-BuLi is too nucleophilic and will attack the carbonyl ester.
-
Reagents: 2,2,6,6-Tetramethylpiperidine (TMP), n-BuLi (2.5M in hexanes), N-Fluorobenzenesulfonimide (NFSI).
-
Solvent: Anhydrous THF.
Protocol:
-
Base Preparation: In a flame-dried Schlenk flask under Argon, dissolve TMP (1.1 equiv) in THF at -78°C. Dropwise add n-BuLi (1.1 equiv). Stir for 30 min at 0°C to form LiTMP, then cool back to -78°C .
-
Lithiation: Dissolve the Dioxinone (from Step 1) in THF and add it dropwise to the LiTMP solution at -78°C.
-
Critical: Maintain temperature below -70°C to prevent ring opening.
-
Stir for 45–60 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 5-lithio species.
-
-
Fluorination: Dissolve NFSI (1.2 equiv) in THF and add it rapidly to the lithiated mixture at -78°C.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
Quench: Add saturated
solution. -
Workup: Extract with DCM, dry, and concentrate.
-
Purification: Flash chromatography (SiO2, 5-10% EtOAc/Hexanes).
-
Target Yield: 60–70%.
-
Product: 5-Fluoro-4H-benzo[d][1,3]dioxin-4-one.
-
Step 3: Regioselective C6-Bromination
With the fluorine at C5, the C6 position is electronically activated by the para-ether oxygen (O1) and sterically accessible.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Catalyst: Ammonium Acetate (
, 10 mol%) or catalytic TFA.
Protocol:
-
Dissolve 5-Fluoro-4H-benzo[d][1,3]dioxin-4-one (1.0 equiv) in MeCN (0.2 M concentration).
-
Add NBS (1.05 equiv) and catalyst (
). -
Stir at Room Temperature for 2–4 hours. Monitor by TLC/HPLC.
-
Regioselectivity Check: If C8-bromination (ortho to O1) is observed, lower the temperature to 0°C. However, C6 is generally favored due to the combined directing effects.
-
-
Workup: Remove solvent under vacuum. Redissolve in EtOAc, wash with water and sodium thiosulfate (to remove bromine traces).
-
Purification: Recrystallization from Ethanol or Flash Chromatography.[5]
-
Target Yield: 85–90%.
-
Final Product:6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one .
-
Data Summary & Validation Parameters
| Parameter | Step 1: Cyclization | Step 2: Fluorination (DoM) | Step 3: Bromination |
| Key Reagent | LiTMP / NFSI | NBS / MeCN | |
| Temperature | 100°C (Sealed) | -78°C | 25°C |
| Time | 16 h | 1 h (Lithiation) + 4 h (Rxn) | 3 h |
| Critical Control | Pressure containment | Anhydrous/Anaerobic conditions | Stoichiometry of NBS |
| Expected Yield | ~80% | ~65% | ~88% |
Mechanistic Logic (Why this works)
The success of this protocol relies on the Cooperative Directing Effects :
-
Lithiation: The Carbonyl Oxygen coordinates
, directing the base to the sterically proximal C5 proton. -
Bromination: The Ether Oxygen (O1) is a strong activator. It directs ortho (C8) and para (C6). The C6 position is further activated by resonance from the newly installed Fluorine (ortho-para director), whereas C8 is deactivated inductively by the Fluorine (para). Thus, C6 is the exclusive site of bromination.
Figure 2: Electronic and coordination effects governing the regioselectivity of the synthesis.
References
-
Cui, X., et al. (2014). "Synthesis of 4H-benzo[d][1,3]dioxin-4-ones from salicylic acids and dichloromethane."[3] RSC Advances. (Demonstrates the methylene bridge formation using DCM).
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. (Foundational text on DoM strategy).
-
Sato, M., et al. (1991). "Synthesis of 5-fluoro-1,3-dioxin-4-ones: versatile building blocks of fluorinated compounds."[6] Journal of the Chemical Society, Chemical Communications.[6] (Precedent for fluorination of dioxinone rings).[6]
-
ChemicalBook Entry. "6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one." (Confirmation of target stability and CAS registry).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 6. Synthesis of 5-fluoro-1,3-dioxin-4-ones: versatile building blocks of fluorinated compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Controlled Synthesis of Salicylamides via Aminolysis of 4H-benzo[d][1,3]dioxin-4-ones
Topic: Nucleophilic Ring Opening of 4H-benzo[d][1,3]dioxin-4-one with Primary Amines Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The direct amidation of salicylic acid derivatives is often hampered by the competing nucleophilicity of the free phenolic hydroxyl group and the propensity for decarboxylation under forcing conditions. The 4H-benzo[d][1,3]dioxin-4-one scaffold serves as a "masked" and "activated" equivalent of salicylic acid. This heterocyclic core effectively protects the phenol while simultaneously activating the carboxyl group towards nucleophilic attack.
This guide details the protocol for the nucleophilic ring opening of 4H-benzo[d][1,3]dioxin-4-ones with primary amines. This transformation proceeds under mild conditions (often room temperature) to yield salicylamides (2-hydroxybenzamides), a privileged pharmacophore found in anthelmintics (e.g., Niclosamide), kinase inhibitors, and analgesics.
Mechanistic Insight & Rationale
Why use this pathway?
-
Chemomimesis of Activated Esters: The 1,3-dioxin-4-one ring introduces ring strain and locks the carboxylate in a reactive conformation, mimicking an anhydride or activated ester.
-
Protection-Deprotection Economy: The reaction is "atom-economical" regarding the phenol. The C2-acetal unit acts as a transient protecting group that is cleaved in situ upon amidation, releasing the free phenol without a separate deprotection step.
-
Regioselectivity: Primary amines selectively attack the "hard" carbonyl center (C4) rather than the "soft" acetal center (C2), ensuring exclusive formation of the amide over the imine or amine alkylation products.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the aminolysis. The amine attacks the electrophilic carbonyl (C4), leading to ring scission. The resulting hemiacetal ether collapses to release the free phenol and the carbonyl byproduct derived from the C2 position.
Experimental Protocol
Materials & Reagents
-
Substrate: 2-Substituted-4H-benzo[d][1,3]dioxin-4-one (Synthesis via salicylic acid + alkyne/aldehyde is common [1, 2]).
-
Nucleophile: Primary amine (1.0 – 1.2 equivalents).
-
Solvent: Acetonitrile (MeCN) is preferred for its polarity and ease of removal. THF or DCM are viable alternatives.
-
Catalyst (Optional): DMAP (10 mol%) or DBU can accelerate sluggish reactions with steric bulk.
Step-by-Step Procedure
1. Preparation of Reaction Mixture:
-
In a clean, dry round-bottom flask or reaction vial, dissolve 1.0 mmol of the 4H-benzo[d][1,3]dioxin-4-one derivative in 3.0 mL of Acetonitrile (0.33 M concentration).
-
Note: Ensure the starting material is fully dissolved. Mild sonication can be used if necessary.
2. Addition of Nucleophile:
-
Add 1.1 mmol (1.1 equiv) of the primary amine dropwise to the stirring solution at Room Temperature (20–25 °C).
-
Critical Control: For highly volatile amines, cool the solution to 0 °C before addition, then warm to RT.
3. Reaction Monitoring:
-
Stir the mixture at RT.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (7:3).
-
Starting Material (SM): High R_f (non-polar).
-
Product: Lower R_f (polar, H-bond donor).
-
Visualization: SM is UV active. The product (salicylamide) often stains distinctively with FeCl3 (violet color due to free phenol).
-
4. Workup & Isolation:
-
Scenario A (Precipitation): In many cases, the salicylamide product precipitates out of MeCN.
-
Filter the solid.
-
Wash with cold MeCN (2 x 1 mL) and Hexane (2 x 2 mL).
-
Dry under vacuum.
-
-
Scenario B (Soluble Product):
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (10 mL).
-
Wash with 1M HCl (5 mL) to remove excess amine (if product is not basic).
-
Wash with Brine (5 mL).
-
Dry over Na2SO4, filter, and concentrate.
-
5. Purification (if required):
-
Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
Optimization & Troubleshooting Guide
The following table summarizes the impact of key variables on reaction efficiency, based on kinetic data and literature precedents [2, 3].
| Variable | Recommendation | Effect / Rationale |
| Solvent | Acetonitrile (MeCN) | Optimal. Balances solubility of the heterocyclic core with the precipitation of the amide product. |
| Dichloromethane (DCM) | Good for solubility, but slower rates observed compared to polar aprotic solvents. | |
| Ethanol (EtOH) | Avoid. Can cause trans-esterification or acetal exchange side reactions. | |
| Stoichiometry | 1.1 – 1.2 equiv Amine | Slight excess drives the equilibrium. Large excess (>2 equiv) complicates workup. |
| Temperature | 25 °C (RT) | Sufficient for most alkyl amines. |
| 50–80 °C | Required for anilines or electron-deficient amines. | |
| Additives | None (Standard) | The ring strain provides sufficient activation for alkyl amines. |
| DMAP (10 mol%) | Use for sterically hindered amines (e.g., tert-butylamine) or anilines. |
Self-Validating QC Checks
-
NMR Signature:
-
Disappearance: The singlet/multiplet for the C2-proton (acetal H) of the dioxinone ring (typically δ 6.0–6.5 ppm) must disappear.
-
Appearance: A broad singlet for the Amide NH (δ 6.0–8.0 ppm) and the Phenolic OH (δ 10.0–12.0 ppm, often H-bonded) will appear.
-
-
FeCl3 Test: A crude spot test with aqueous Iron(III) Chloride should turn instantaneous violet/purple, confirming the release of the free phenolic hydroxyl group.
Case Study: Synthesis of N-Benzylsalicylamide
Context: A researcher requires N-benzyl-2-hydroxybenzamide as a fragment for a PROTAC linker.
-
Substrate: 2-Phenyl-4H-benzo[d][1,3]dioxin-4-one.[1]
-
Reagent: Benzylamine (1.1 equiv).
-
Conditions: MeCN, RT, 2 hours.
-
Observation: The reaction mixture turns from a clear solution to a white suspension.
-
Yield: 85% isolated yield after filtration.
-
Byproduct: Benzaldehyde (released from C2) remains in the filtrate.
References
-
Direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters. Source: RSC Advances, 2021.[2] URL:[Link] Relevance: Describes the synthesis of the core and subsequent room-temperature amidation protocols.
-
Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones. Source: Molecules (MDPI), 2024. URL:[Link] Relevance: Comprehensive review of the stability and reactivity of the dioxinone scaffold.
-
Synthesis of functionalized benzo[1,3]dioxin-4-ones and their direct amidation. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates the mild aminolysis conditions and substrate scope.
Sources
Application Note: Protocol for the Synthesis of 7-Bromo-6-fluoro-4H-benzo[d]dioxin-4-one
Application Note: Protocol for the Synthesis of 7-Bromo-6-fluoro-4H-benzo[d][1][2]dioxin-4-one
Abstract
This application note provides a comprehensive, in-depth technical guide for the synthesis of 7-bromo-6-fluoro-4H-benzo[d][1]dioxin-4-one via the cyclization of 6-bromo-5-fluorosalicylic acid with dichloromethane. 4H-benzo[d][1]dioxin-4-one scaffolds are crucial components in medicinal and agricultural chemistry.[2][3] The protocol detailed herein is a transition-metal-free approach, leveraging potassium phosphate as a base, which offers a cost-effective and operationally simple route to this valuable heterocyclic motif. This document furnishes a step-by-step experimental procedure, a thorough discussion of the reaction mechanism, safety protocols, and expected analytical data for product characterization.
Introduction and Scientific Background
The 4H-benzo[d][1]dioxin-4-one core is a privileged scaffold found in numerous biologically active molecules, including inhibitors of topoisomerase I and nucleoside base transport.[2] The synthesis of these structures from readily available salicylic acids is a topic of significant interest. Traditional methods often required harsh reagents like sulfuric acid or thionyl chloride.[3] A more recent and milder approach involves the cyclization of salicylic acids with dihalomethanes under basic conditions.[3]
This protocol adapts the transition-metal-free methodology reported by Cui et al. for the specific synthesis of 7-bromo-6-fluoro-4H-benzo[d][1]dioxin-4-one. The reaction proceeds via a tandem nucleophilic substitution (SN2) mechanism, analogous to a double Williamson ether synthesis, where both the phenolic hydroxyl and the carboxylate groups of the salicylic acid derivative react with dichloromethane to form the six-membered heterocyclic ring.[4][5] The choice of a strong, non-nucleophilic base like tribasic potassium phosphate (K₃PO₄) is critical for the dual deprotonation required to facilitate the cyclization cascade.[6]
Reaction Mechanism: A Double SN2 Cascade
The cyclization of 6-bromo-5-fluorosalicylic acid with dichloromethane is initiated by a base-mediated deprotonation. The mechanism can be conceptualized in the following steps:
-
Dual Deprotonation: Tribasic potassium phosphate (K₃PO₄), a robust base, abstracts the acidic protons from both the carboxylic acid and the phenolic hydroxyl group of the starting material. This generates a dianionic intermediate, a potassium 2-bromo-3-fluoro-6-olate-benzoate.[7] The presence of water can be beneficial, as K₃PO₄·H₂O is often employed.
-
First SN2 Attack (O-Alkylation): The more nucleophilic phenoxide ion attacks one of the electrophilic carbon atoms of dichloromethane, displacing a chloride ion in the first SN2 reaction. This forms an intermediate with a chloromethyl ether linkage.[4][8]
-
Second SN2 Attack (Intramolecular Cyclization): The carboxylate group, now tethered in close proximity, acts as a nucleophile. It performs an intramolecular backside attack on the chloromethyl carbon, displacing the second chloride ion.[4][9] This ring-closing step forms the 1,3-dioxin-4-one ring system.
This tandem SN2 mechanism is favored by polar aprotic solvents that can solvate the potassium cation but do not interfere with the nucleophilicity of the anionic intermediates.
Detailed Experimental Protocol
This protocol outlines the synthesis of 7-bromo-6-fluoro-4H-benzo[d][1]dioxin-4-one on a 5 mmol scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 6-Bromo-5-fluorosalicylic acid | 237.01 | 1.185 g | 5.0 | 1.0 |
| Tribasic potassium phosphate (K₃PO₄) | 212.27 | 3.18 g | 15.0 | 3.0 |
| Dichloromethane (DCM) | 84.93 | 1.06 g (0.8 mL) | 12.5 | 2.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 25 mL | - | Solvent |
| Diethyl ether | 74.12 | ~150 mL | - | Extraction |
| Deionized Water | 18.02 | ~150 mL | - | Washing |
| Saturated aq. NaCl (Brine) | - | ~50 mL | - | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2-3 g | - | Drying Agent |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-5-fluorosalicylic acid (1.185 g, 5.0 mmol) and tribasic potassium phosphate (3.18 g, 15.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Reagent Addition: Add 25 mL of anhydrous DMF to the flask via syringe, followed by dichloromethane (0.8 mL, 12.5 mmol).
-
Causality Note: DMF is a suitable polar aprotic solvent that facilitates SN2 reactions.[10] A moderate excess of dichloromethane ensures it is not the limiting reagent.
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a 250 mL separatory funnel containing 100 mL of deionized water. c. Extract the aqueous phase with diethyl ether (3 x 50 mL). d. Combine the organic layers in the separatory funnel. e. Wash the combined organic phase with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.[11]
-
Causality Note: Purification is necessary to remove unreacted starting materials and any potential side products. The choice between recrystallization and chromatography will depend on the purity of the crude product.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 7-bromo-6-fluoro-4H-benzo[d][1]dioxin-4-one.
Safety and Hazard Management
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
6-Bromo-5-fluorosalicylic acid: No specific safety data sheet is widely available. Based on similar compounds like 2-bromo-5-fluorobenzoic acid, it should be treated as a hazardous substance. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[12][13] Avoid creating dust.
-
Dichloromethane (DCM): A volatile organic solvent. It is a skin and eye irritant and is suspected of causing cancer.[2][14][15][16] May cause drowsiness or dizziness upon inhalation.[2]
-
Tribasic Potassium Phosphate (K₃PO₄): Causes skin and serious eye irritation.[17][18] It is harmful if swallowed.[1] The anhydrous form is deliquescent; store in a dry place.[1]
-
N,N-Dimethylformamide (DMF): A reproductive toxin and a skin/eye irritant. Handle with extreme care.
-
Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. Use in an area free of ignition sources.
Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.
Product Characterization and Expected Results
The final product, 7-bromo-6-fluoro-4H-benzo[d][1]dioxin-4-one (M.W. 249.02 g/mol ), should be a solid at room temperature. The following analytical data are predicted based on the structure and data from similar compounds.[19][20]
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.8 (d, 1H, Ar-H), δ ~7.1-7.4 (d, 1H, Ar-H), δ ~5.8-6.0 (s, 2H, O-CH₂-O). Note: The exact chemical shifts and coupling constants (JH-F) will need to be determined experimentally. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (C=O), δ ~150-155 (C-F), δ ~145-150 (C-O), δ ~120-130 (Ar-CH), δ ~110-120 (C-Br), δ ~95-100 (-O-CH₂-O). Note: Signals will show C-F coupling. |
| IR (ATR, cm⁻¹) | ~1750-1770 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1250-1300 (C-O-C, ether), ~1100-1200 (C-F). |
| Mass Spec. (ESI+) | m/z = 248.9 [M+H]⁺, 250.9 [M+H]⁺ (Isotopic pattern for Br). |
Troubleshooting and Discussion
-
Low Yield: If the reaction yield is low, ensure all reagents and the solvent were anhydrous, as water can hydrolyze the product and interfere with the base. The reaction temperature and time can also be optimized. Incomplete deprotonation can be addressed by using a slight excess of K₃PO₄.
-
Side Reactions: The primary competing reaction is elimination, although this is less likely with a primary dihalide like dichloromethane.[4][21] Incomplete reaction may lead to the formation of the intermediate chloromethyl ether, which might be observable by LC-MS analysis of the crude mixture.
-
Purification Issues: If the product is difficult to crystallize, column chromatography is the recommended alternative. A gradient elution from hexane to ethyl acetate should provide good separation.
This protocol provides a robust and reproducible method for synthesizing a valuable fluorinated and brominated benzodioxinone derivative, opening avenues for further exploration in drug discovery and materials science.
References
-
Gong, Y., Chen, J., & Cui, X. (2014). Recent Advances in the Synthesis of 4H-Benzo[d][1]oxathiin-4-ones and 4H-Benzo[d][1]dioxin-4-ones. Molecules, 19(12), 20536-20557. Available at: [Link]
-
Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570-24574. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 13, 2026, from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved February 13, 2026, from [Link]
-
Loba Chemie. (2023). Safety Data Sheet: POTASSIUM PHOSPHATE TRIBASIC. Available at: [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Dichloromethane. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Potassium Phosphate Tribasic 1M Solution. Retrieved February 13, 2026, from [Link]
-
Lab Alley. (n.d.). Dichloromethane Safety Data Sheet (SDS). Retrieved February 13, 2026, from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 13, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]
-
Oreate AI Blog. (2026). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved February 13, 2026, from [Link]
-
Qafisheh, N., Mukhopadhyay, S., Joshi, A. V., Sasson, Y., Chuah, G.-K., & Jaenicke, S. (2003). Potassium Phosphate as a High-Performance Solid Base in Phase-Transfer-Catalyzed Alkylation Reactions. Industrial & Engineering Chemistry Research, 42(4), 688–693. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of Functionalized Benzo[1]dioxin-4-ones from Salicylic Acid and Acetylenic Esters and their Direct Amidation. Retrieved February 13, 2026, from [Link]
-
Yilmaz, G., & Yagci, Y. (2018). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Polymers, 10(11), 1234. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of 4H-Benzo[d][1]oxathiin-4-ones and 4H-Benzo[d][1]dioxin-4-ones. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]
-
Gholap, A. R., & Niphade, N. C. (2016). Potassium phosphate catalyzed synthesis of substituted o-propargylsalicylaldehydes. Arkivoc, 2016(5), 238-246. Available at: [Link]
-
ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions.... Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2025). Tripotassium Phosphate: From Buffers to Organic Synthesis. Retrieved February 13, 2026, from [Link]
-
Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570-24574. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of functionalized benzo[1]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. Retrieved February 13, 2026, from [Link]
-
Safety Data Sheets. (n.d.). Fluorosilicic Acid (FSA). Retrieved February 13, 2026, from [Link]
-
RSC Publishing. (n.d.). Synthesis of functionalized benzo[1]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved February 13, 2026, from [Link]
-
Kong, F., Shinde, S. P., & Park, S. W. (2021). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][4]dioxin-6-yl)prop-2-en-1-one. IUCrData, 6(3), x210214. Available at: [Link]
-
PubChem. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. Retrieved February 13, 2026, from [Link]
-
Sangameswaran, L., Fales, H. M., Friedrich, P., & De Blas, A. L. (1986). Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. Proceedings of the National Academy of Sciences, 83(23), 9236-9240. Available at: [Link]
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved February 13, 2026, from [Link]
-
Data.gov. (2025). Compound 526406: 7-Bromo,1,3-dichloro-dibenzo-dioxin. Retrieved February 13, 2026, from [Link]
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- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.ca [fishersci.ca]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. fishersci.com [fishersci.com]
- 16. chemos.de [chemos.de]
- 17. fishersci.com [fishersci.com]
- 18. cochise.edu [cochise.edu]
- 19. 1591954-06-1|7-Bromo-4H-benzo[d][1,3]dioxin-4-one|BLD Pharm [bldpharm.com]
- 20. acgpubs.org [acgpubs.org]
- 21. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Late-stage functionalization of fluorinated benzodioxinone heterocycles
Application Note: Late-Stage Functionalization of Fluorinated Benzodioxinone Heterocycles
Executive Summary
The 1,4-benzodioxin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a metabolically stable bioisostere for catechols and salicylates. However, its integration into drug candidates is often limited by the harsh conditions required for early-stage synthesis. This guide details Late-Stage Functionalization (LSF) protocols specifically designed for fluorinated variants of this heterocycle.
Fluorine substitution on the benzodioxinone core introduces unique electronic biases that can be leveraged to achieve high regioselectivity. This note provides two validated workflows: Iridium-Catalyzed C-H Borylation (for cross-coupling handles) and Photoredox Minisci-Type Alkylation (for sp³-rich decoration), enabling rapid library generation directly from the core scaffold.
Strategic Rationale: The Fluorine Effect
Successful LSF of fluorinated benzodioxinones requires understanding the interplay between the fluorine substituent and the heterocycle's electronic landscape.
-
Metabolic Blocking: Fluorine at the C6 or C7 positions significantly reduces clearance by blocking CYP450-mediated hydroxylation, a common liability for electron-rich dioxinone rings [1].
-
The "Regio-Lock" Mechanism:
-
Steric Governance: In Iridium-catalyzed borylation, the small Van der Waals radius of fluorine (1.47 Å) allows activation ortho to the fluorine, unlike bulkier chloro- or bromo-substituents.
-
Electronic Bias: The strong inductive effect (-I) of fluorine acidifies adjacent C-H bonds, accelerating concerted metallation-deprotonation (CMD) pathways, while its mesomeric donation (+M) can deactivate nucleophilic radical attacks at ortho positions.
-
Decision Logic for Method Selection
The following decision tree outlines the selection criteria between metal-catalyzed and radical-based functionalization.
Figure 1: Decision matrix for selecting functionalization pathways based on substrate electronics and desired modification.
Protocol A: Site-Selective C-H Borylation
Objective: Installation of a boronic acid pinacol ester (BPin) handle for subsequent Suzuki-Miyaura coupling. Mechanism: Iridium(III)-catalyzed C-H activation via an oxidative addition/reductive elimination cycle, governed primarily by steric accessibility.
Experimental Design
The 1,4-benzodioxin-2-one scaffold typically undergoes borylation at the C6 or C7 positions (meta/para to the oxygen donors). A fluorine substituent at C6 will direct borylation to C7 (ortho to F) or C5, depending on the specific catalyst ligand bulk. We utilize the [Ir(OMe)(cod)]₂ / dtbpy system for its robustness.
Materials Table
| Component | Reagent | Equiv.[1][2][3][4][5] | Role |
| Substrate | Fluorinated Benzodioxinone | 1.0 | Starting Material |
| Boron Source | B₂Pin₂ (Bis(pinacolato)diboron) | 0.8 | Borylation Agent (Limiting reagent to ease purification) |
| Catalyst | [Ir(OMe)(cod)]₂ | 1.5 mol% | Pre-catalyst |
| Ligand | dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) | 3.0 mol% | Ligand (Steric control) |
| Solvent | MTBE or THF | 0.5 M | Solvent (Non-coordinating preferred) |
Step-by-Step Methodology
-
Glovebox Setup: In a N₂-filled glovebox, charge a 4 mL scintillation vial with [Ir(OMe)(cod)]₂ (9.9 mg, 0.015 mmol) and dtbpy (8.0 mg, 0.03 mmol).
-
Pre-complexation: Add 1 mL of anhydrous MTBE. The solution should turn deep red/brown within 5 minutes, indicating active catalyst formation.
-
Reagent Addition: Add B₂Pin₂ (203 mg, 0.8 mmol) followed by the fluorinated benzodioxinone substrate (1.0 mmol).
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 60 °C in an aluminum heating block for 12–16 hours.
-
Note: The reaction is often visually heterogeneous initially but becomes homogeneous as B₂Pin₂ is consumed.
-
-
Workup: Cool to room temperature. Dilute with DCM (5 mL) and pass through a short pad of silica gel to remove the iridium catalyst.
-
Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc or purify via flash chromatography (Note: BPin esters can be protodeboronated on acidic silica; use neutralized silica or rapid elution).
Validation Point: ¹⁹F-NMR is critical here. A shift in the fluorine signal (typically Δδ 2–5 ppm) confirms functionalization ortho to the fluorine. If functionalization is meta, the shift is negligible (<0.5 ppm).
Protocol B: Photoredox Minisci-Type Alkylation
Objective: Direct C-H alkylation using alkyl radicals generated from carboxylic acids or alkyl halides. Mechanism: Oxidative quenching of an excited photocatalyst generates an alkyl radical, which attacks the protonated heterocycle. Critical Nuance: Benzodioxinones are electron-rich. Standard Minisci conditions (nucleophilic radical + electron-deficient arene) often fail. We must use electrophilic radicals (e.g., ·CF₃, ·CH₂CO₂Et) or modify the conditions to use a Hydrogen Atom Transfer (HAT) mechanism if simple alkylation is desired [2].
Workflow: Alkylation with Electron-Deficient Radicals
Figure 2: Mechanistic flow for photoredox alkylation using electrophilic radicals.
Materials Table
| Component | Reagent | Equiv.[1][2][3][4][5] | Role |
| Substrate | Fluorinated Benzodioxinone | 1.0 | Substrate |
| Radical Precursor | Ethyl bromodifluoroacetate | 2.0 | Source of ·CF₂CO₂Et (Electrophilic) |
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 1.0 mol% | High oxidation potential catalyst |
| Base | K₂HPO₄ | 2.0 | Proton scavenger |
| Solvent | DMSO or MeCN | 0.1 M | Polar solvent required for SET |
Step-by-Step Methodology
-
Vial Charging: In a 8 mL clear glass vial, combine the photocatalyst (11 mg, 0.01 mmol), K₂HPO₄ (348 mg, 2.0 mmol), and the benzodioxinone substrate (1.0 mmol).
-
Degassing: Add anhydrous DMSO (10 mL). Sparge with Argon for 15 minutes. Oxygen is a potent quencher of the excited iridium state.
-
Radical Source: Add the alkyl bromide (2.0 mmol) via syringe under Argon flow.
-
Irradiation: Place the vial 2 cm away from a 34W Blue LED (450 nm) lamp. Use a fan to maintain reaction temperature at ~25 °C. Stir vigorously for 24 hours.
-
Workup: Dilute with water (30 mL) and extract with diethyl ether (3 x 20 mL). (Note: DMSO removal requires extensive water washing).
-
Analysis: Check conversion via LC-MS. The product will show a mass shift corresponding to the alkyl group (-Br).
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Protocol A: Low Conversion | Catalyst poisoning by moisture or coordinating groups (e.g., pyridines in the substrate). | Ensure strict anhydrous conditions. Increase catalyst loading to 3 mol%. |
| Protocol A: Protodeboronation | Silica gel acidity during purification. | Add 1% Triethylamine to the eluent or use neutral alumina. |
| Protocol B: No Reaction | Quenching by O₂ or opaque reaction mixture. | Degas longer (freeze-pump-thaw). Ensure light path is not blocked by precipitation. |
| Protocol B: Hydrolysis of Lactone | Basic conditions in aqueous workup or reaction. | The benzodioxinone lactone is sensitive to strong base. Use K₂HPO₄ (weak base) and avoid NaOH/KOH. |
References
-
Metabolic Stability of Fluorinated Scaffolds Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry."[6] Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. [Link]
-
Minisci Reaction on Electron-Rich Heterocycles Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions."[7] Angewandte Chemie International Edition, 2019, 58(39), 13666–13699. [Link]
-
Iridium-Catalyzed C-H Borylation Mechanics Hartwig, J. F. "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Accounts of Chemical Research, 2012, 45(6), 864–873. [Link]
-
Late-Stage Functionalization Overview Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. "The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules." Chemical Society Reviews, 2016, 45(3), 546-576. [Link]
Sources
Troubleshooting & Optimization
Improving yield of benzodioxinone synthesis from ortho-halobenzoic acids
Topic: Improving yield of 1,3-benzodioxin-4-one synthesis from ortho-halobenzoic acids. Audience: Synthetic Chemists, Process Development Scientists.
Introduction: The Challenge of the "One-Pot" Cascade
Synthesizing 4H-1,3-benzodioxin-4-ones directly from ortho-halobenzoic acids is a high-value transformation that bypasses the isolation of salicylic acid intermediates. However, this reaction—typically a Copper-catalyzed cascade involving hydroxylation followed by acetalization/etherification—is notoriously sensitive.
Users often report yields stalling at 30–40% due to three competing failure modes:
-
Protodecarboxylation: Loss of
before the ring closes. -
Protodehalogenation: Reduction of the C-X bond without coupling.
-
Oligomerization: Intermolecular esterification rather than intramolecular cyclization.
This guide provides the protocols and troubleshooting logic to stabilize this cascade and push yields >80%.
Module 1: Critical Process Parameters (CPP)
Before troubleshooting, verify your baseline conditions against these optimized parameters. Deviations here are the primary cause of failure.
| Parameter | Optimized Standard | Why it Matters |
| Catalyst | CuI (10 mol%) or Cu(OAc)₂ | Cu(I) is essential for the initial oxidative addition into the Ar-X bond. Cu(II) sources often require an induction period to reduce in situ. |
| Ligand | L-Proline or 1,10-Phenanthroline | Ligand-free conditions require harsh temps (>130°C) that promote decarboxylation. Amino acid ligands lower the barrier to ~80–90°C. |
| Base | KOH (for hydroxylation) / Cs₂CO₃ (for cyclization) | Strong bases like KOH are needed for the initial hydroxylation (Ullmann type), but carbonate is preferred for the subsequent cyclization to avoid ring opening. |
| Solvent | DMSO or DMF | High dielectric constant is required to solubilize the carboxylate-copper complex. Toluene/Dioxane often fails due to salt precipitation. |
| Linker | CH₂Cl₂ or Paraformaldehyde | The methylene source. If using DCM as a reagent, it must be used in excess and often requires phase transfer conditions (e.g., PEG-400). |
Module 2: Troubleshooting Guide (Q&A)
Scenario A: Reaction Stalls < 50% Conversion
Q: My LC-MS shows starting material remaining despite 24h reaction time. Adding more catalyst doesn't help.
-
Diagnosis: Catalyst Deactivation (Poisoning). The halide ions (I⁻/Br⁻) released during the cycle can bridge copper centers, forming inactive clusters.
-
The Fix:
-
Ligand Load: Increase Ligand:Metal ratio from 1:1 to 2:1 . Excess ligand breaks up inactive halide-bridged dimers.
-
Add Ascorbic Acid: Add 5-10 mol% sodium ascorbate. This prevents oxidation of active Cu(I) to inactive Cu(II) oxides if the reaction isn't strictly anaerobic.
-
Check Stirring: These reactions are heterogeneous. If the base (
) forms a crust, the catalytic cycle halts. Use a magnetic stir bar sized for vigorous vortexing.
-
Scenario B: "The Missing Mass" (Decarboxylation)
Q: The starting material is consumed, but the product yield is low. I see a large solvent front peak or volatile byproducts.
-
Diagnosis: Thermal Decarboxylation. Ortho-halobenzoic acids are prone to losing
at temperatures >100°C, especially in polar aprotic solvents like DMSO. -
The Fix:
-
Lower Temperature: Cap the reaction at 90°C .
-
Switch Ligand: Move to N,N-dimethylglycine (DMG) . It promotes the coupling at lower temperatures (80°C) compared to phenanthroline.
-
CO₂ Backpressure: If using a sealed tube, do not purge the headspace excessively. A slight positive pressure of inert gas can thermodynamically discourage decarboxylation.
-
Scenario C: Formation of Salicylic Acid Dimer (Salicylsalicylate)
Q: I am isolating a dimer where two aromatic rings are linked by an ester bond.
-
Diagnosis: Intermolecular Competition. The intermediate salicylate is attacking another molecule of starting material (esterification) faster than it reacts with the methylene source (cyclization).
-
The Fix:
-
Dilution: Decrease concentration from 0.5 M to 0.1 M . High dilution favors intramolecular reactions or reactions with the solvent/linker over intermolecular dimerization.
-
Excess Linker: If using paraformaldehyde or an aldehyde, increase equivalents to 3.0–5.0 equiv . The nucleophilic phenol must "find" the aldehyde faster than it finds another carboxylate.
-
Module 3: Optimized Step-by-Step Protocol
Target Reaction: Synthesis of 4H-1,3-benzodioxin-4-one via Cascade Hydroxylation/Etherification.[1]
-
Preparation:
-
Charge a dried Schlenk tube with 2-iodobenzoic acid (1.0 mmol), CuI (10 mol%, 19 mg), and 1,10-phenanthroline (20 mol%, 36 mg).
-
Add Cs₂CO₃ (2.0 equiv) and Paraformaldehyde (3.0 equiv) (as the C1 source).
-
Note: If using DCM as the linker, omit paraformaldehyde and use DMSO/DCM (3:1) as the solvent mixture.[2]
-
-
Activation:
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous DMSO (5 mL, 0.2 M concentration). Do not use wet DMSO.
-
-
Reaction:
-
Heat to 90°C for 12–16 hours.
-
Checkpoint: Monitor by TLC.[3] If the intermediate salicylic acid accumulates, raise temp to 100°C for 2 hours to force cyclization.
-
-
Workup (Crucial for Purity):
-
Cool to room temperature.[3]
-
Dilute with EtOAc and wash with 1M HCl (to protonate any unreacted acid for removal) followed by saturated NaHCO₃ .
-
Why? The benzodioxinone is stable to mild acid/base washes, but unreacted salicylic acid must be removed to prevent degradation during concentration.
-
Module 4: Visualization of Reaction Logic
Diagram 1: The Mechanistic Cascade
This diagram illustrates the two-stage mechanism. Failure to control the "Salicylate Intermediate" node leads to dimerization.
Caption: The critical path involves trapping the transient salicylate intermediate before it dimerizes.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield loss based on LC-MS analysis of the crude mixture.
References
-
Liu, P., et al. (2017). "Copper-Catalyzed Cascade Hydroxylation and Etherification Methodology for the Synthesis of 4H-Benzo[d][1,3]dioxin-4-ones."[1] Molecules.
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles." Accounts of Chemical Research. (Foundational text on Ligand Acceleration).
-
Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews.
-
BenchChem Technical Repository. "Optimization of Ullmann Coupling Reactions: Troubleshooting Guide."
Sources
Technical Support Center: Navigating Ring-Opening Reactions in Basic Conditions
Welcome to the technical support center dedicated to a common yet often frustrating challenge in synthetic chemistry: the unwanted ring-opening of cyclic molecules under basic conditions. This guide is designed for researchers, scientists, and drug development professionals who encounter these side reactions and require robust strategies to mitigate them. Here, we move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and design more resilient synthetic routes.
Section 1: Understanding the Challenge - The Mechanism of Base-Mediated Ring-Opening
Before we can prevent these side reactions, we must understand their fundamental nature. In basic media, ring-opening is most often initiated by a nucleophilic attack on an electrophilic carbon within the ring. The propensity for this reaction is heavily influenced by two key factors: ring strain and the stability of the leaving group.
Strained rings, such as epoxides and aziridines, are particularly susceptible. The inherent energy of the strained three-membered ring provides a strong thermodynamic driving force for the reaction to proceed, even with a poor leaving group like an alkoxide.[1][2][3] In the case of epoxides, the reaction typically follows an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond.[2][4][5]
Lactones and lactams, which are cyclic esters and amides, respectively, are also prone to ring-opening in basic conditions through a process known as base-catalyzed hydrolysis or saponification.[6][7][8] This reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion or other base attacks the carbonyl carbon.[7][9]
Section 2: Troubleshooting Guide - FAQs for Unwanted Ring-Opening
This section is formatted as a series of frequently asked questions to directly address common issues encountered in the lab.
Q1: My epoxide is unexpectedly opening under basic conditions. What is the most likely cause and how can I prevent it?
A1: This is a classic problem. The primary cause is the nucleophilic attack by a base on one of the epoxide's carbons.[1][2] Under basic or neutral conditions, this reaction follows an S(_N)2 pathway, with the nucleophile preferentially attacking the less sterically hindered carbon atom.[1][4][5][10] This results in an inversion of stereochemistry at the site of attack.[4]
Troubleshooting Steps:
-
Evaluate Your Base: Strong, hard nucleophiles like hydroxide (HO⁻), alkoxides (RO⁻), and Grignard reagents are common culprits.[2][11][12] Consider switching to a bulkier or softer base if the base is not your intended nucleophile. If the base is the nucleophile, a change in reaction conditions is necessary.
-
Lower the Temperature: Like many reactions, ring-opening is often accelerated by heat. Running your reaction at a lower temperature can favor the desired reaction pathway by shifting the balance towards kinetic control over thermodynamic control.[13][14][15]
-
Solvent Choice: Polar aprotic solvents like THF, DMF, or DMSO can accelerate S(N)2 reactions.[4] If possible, experimenting with less polar or protic solvents might slow down the undesired ring-opening. However, be mindful of the solubility of your reagents.[16]
Q2: I am trying to perform a reaction on a molecule containing a lactone, but it keeps hydrolyzing. What are my options?
A2: Lactone hydrolysis in basic media is a form of saponification and is often thermodynamically favorable, especially with smaller, more strained lactones.[7][17] The reaction is driven by the formation of a stable carboxylate salt.[6][7]
Preventative Strategies:
-
Use Non-Nucleophilic Bases: If the goal is simply deprotonation elsewhere in the molecule, switch to a sterically hindered, non-nucleophilic base. Examples include lithium diisopropylamide (LDA), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium tert-butoxide.
-
Protecting Groups: If the lactone is not the intended reaction site, consider protecting it. However, protecting a lactone can be challenging. A more common strategy is to work with the corresponding diol and acid functionalities, which can be protected orthogonally (e.g., silyl ethers for the alcohol and an ester for the acid), and then perform the lactonization as a late-stage transformation.[18][19][20]
-
Anhydrous Conditions: Ensure your reaction is completely free of water, as hydroxide is a potent nucleophile for this reaction.[8]
Q3: My reaction is supposed to be an intramolecular cyclization to form a ring, but I am getting a significant amount of intermolecular side products from ring-opening. How can I favor the desired cyclization?
A3: The competition between intramolecular and intermolecular reactions is a classic challenge in organic synthesis.[21][22]
Favoring Intramolecular Cyclization:
-
High Dilution: Running the reaction at a very low concentration (high dilution) is the most effective way to favor intramolecular processes.[21][23] This reduces the probability of two different molecules reacting with each other.
-
Kinetic vs. Thermodynamic Control: Intramolecular reactions that form 5- and 6-membered rings are often kinetically favored due to the reduced entropic cost of bringing the reactive ends together.[21][24] Running the reaction at lower temperatures can help favor the kinetically preferred intramolecular product.
-
Choice of Base and Solvent: The choice of base and solvent can influence the conformation of the substrate, which in turn can affect the rate of cyclization. Experiment with different conditions to find the optimal combination for your specific substrate.
Section 3: Preventative Strategies and Experimental Protocols
Strategy 1: Judicious Choice of Base
The nature of the base is critical. For reactions where you want to avoid nucleophilic attack, a sterically hindered, non-nucleophilic base is often the best choice.
| Base | pKa of Conjugate Acid | Common Use | Potential for Ring-Opening |
| Sodium Hydroxide (NaOH) | ~15.7 | Saponification, proton abstraction | High |
| Sodium Methoxide (NaOMe) | ~15.5 | Deprotonation, nucleophile | High |
| tert-Butoxide (t-BuOK) | ~19 | Non-nucleophilic deprotonation | Low to Moderate |
| Lithium Diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic base | Very Low |
| LiHMDS/KHMDS | ~26 | Strong, non-nucleophilic base | Very Low |
Strategy 2: The Use of Protecting Groups
When a functional group is not involved in the desired transformation but is susceptible to the reaction conditions, a protecting group is an essential tool.[18][19][25] The ideal protecting group is easy to install, stable to the reaction conditions, and easy to remove selectively in high yield.[26]
Protocol: Protection of a Diol to Prevent Lactonization
This protocol describes the protection of a 1,5-diol as a silyl ether to prevent subsequent lactonization under basic conditions.
Step-by-Step Methodology:
-
Dissolve the diol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a mild, non-nucleophilic base such as imidazole (2.5 eq) or triethylamine (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting bis-silyl ether by flash column chromatography.
The resulting protected diol can now be subjected to basic conditions with a significantly reduced risk of intramolecular cyclization.
Section 4: Visualizing the Mechanisms and Troubleshooting Workflows
Diagram 1: Base-Catalyzed Ring-Opening of an Epoxide
This diagram illustrates the S(_N)2 attack of a hydroxide ion on an unsymmetrical epoxide, leading to the ring-opened product.
Caption: S(_N)2 mechanism of epoxide ring-opening.
Diagram 2: Troubleshooting Workflow for Unwanted Ring-Opening
This decision tree provides a logical workflow for addressing unexpected ring-opening side reactions.
Sources
- 1. echemi.com [echemi.com]
- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 3. testbook.com [testbook.com]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. Lactone - Wikipedia [en.wikipedia.org]
- 18. jocpr.com [jocpr.com]
- 19. Protective Groups [organic-chemistry.org]
- 20. tcichemicals.com [tcichemicals.com]
- 21. grokipedia.com [grokipedia.com]
- 22. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 25. Protecting group - Wikipedia [en.wikipedia.org]
- 26. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Validation & Comparative
Diagnostic 1H NMR Profiling of 4H-Benzo[d][1,3]dioxin-4-ones: The C2 Methylene Signature
[1]
Executive Summary
The definitive confirmation of the 4H-benzo[d][1,3]dioxin-4-one ring system relies on identifying the C2 methylene protons (
This signal serves as the primary "Go/No-Go" decision point in synthesis, distinguishing the cyclized heterocycle from unreacted salicylic acid precursors (no peak) or isomeric impurities like 1,3-benzodioxoles (downfield shift
The Diagnostic Signature: C2 Methylene Protons[1]
Unlike open-chain esters or acetals, the rigid heterocycle of 4H-benzo[d][1,3]dioxin-4-one places the C2 protons in a unique electronic environment defined by two oxygen atoms and the anisotropy of the adjacent carbonyl and benzene rings.[1]
Characteristic Parameters (CDCl
)
| Feature | Observation | Physical Basis |
| Chemical Shift ( | 5.55 – 5.75 ppm | Deshielding by two oxygen atoms; slight shielding relative to benzodioxoles due to ring conformation.[1] |
| Multiplicity | Singlet (s) | Equivalent protons in an achiral environment (assuming no chiral substituents on the benzene ring).[1] |
| Integration | 2H | Represents the single methylene unit derived from the formaldehyde equivalent.[1] |
Comparative Performance: Dioxinone vs. Alternatives
Distinguishing the target product from structural analogs is critical.[1] The table below compares the C2 methylene shift against common "false positives."
| Structure Class | Diagnostic Proton Environment | Typical | Distinction Strategy |
| Target: 1,3-Dioxin-4-one | Cyclic | 5.55 – 5.75 | Sharp Singlet.[1] CONFIRMED PRODUCT. |
| Impurity: 1,3-Benzodioxole | Cyclic | 5.90 – 6.05 | Downfield shift.[1] Indicates loss of carbonyl or different ring fusion.[1] |
| Precursor: MOM-Ester | Acyclic | 5.20 – 5.40 | Upfield shift.[1] Often appears as AB system if chiral centers exist.[1] |
| Reagent: Paraformaldehyde | Polymeric | 4.60 – 5.20 | Broad/Multiple peaks.[1] Disappears with proper workup. |
| Solvent: Dichloromethane | 5.30 | Common contaminant.[1] Distinguish by integration and lack of coupling.[1] |
Substituent Effects on Chemical Shift
Electronic perturbations on the fused benzene ring transmit through the system, causing minor but predictable shifts in the C2 methylene peak.
Data synthesized from experimental characterization of 2-unsubstituted derivatives.
| Benzene Substituent (R) | Electronic Effect | C2 Methylene | Shift Trend |
| Unsubstituted (H) | Standard | 5.59 | Baseline |
| 5-Fluoro | Inductive Withdrawal | 5.57 | Negligible shift |
| 6-Methyl | Weak Donation | 5.63 | Slight Downfield |
| 6-Methoxy | Resonance Donation | 5.63 | Slight Downfield |
| 6,8-Diiodo | Steric/Inductive | 5.73 | Distinct Downfield |
| 7-Chloro | Inductive Withdrawal | 5.68 | Moderate Downfield |
Technical Insight: The stability of the chemical shift (variance < 0.2 ppm across diverse electronic environments) confirms that the C2 position is electronically "insulated" enough to remain a reliable diagnostic marker regardless of benzene ring functionalization.[1]
Experimental Protocol for NMR Validation
To ensure the peak at ~5.6 ppm is genuine and not an artifact, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Use
(Chloroform-d) neutralized with silver foil or basic alumina if the acetal is acid-sensitive.[1]-
Note: Avoid DMSO-d
initially.[1] While soluble, the hygroscopic nature of DMSO can introduce water peaks that broaden signals or hydrolyze unstable acetals.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause stacking effects, shifting peaks upfield.
Step 2: Acquisition Parameters
-
Scans: Minimum 16 scans (high S/N ratio required to distinguish the singlet from potential
satellites of solvents). -
Relaxation Delay (D1): Set to
2.0 seconds. The isolated methylene protons may have longer T1 relaxation times; insufficient delay can affect integration accuracy.[1]
Step 3: Verification Logic (The "Acid Test")
If a singlet appears at 5.6 ppm:
-
Check Integration: Must integrate to 2H relative to the aromatic protons (typically 3H or 4H).[1]
-
Add
(Shake test):-
Result: The peak at 5.6 ppm should persist .
-
Reasoning: If the peak disappears or shifts, it is likely an exchangeable proton (OH/NH) or a hemiacetal intermediate, not the closed ring.
-
Decision Pathway: Confirming Cyclization
The following logic flow illustrates the decision process for a medicinal chemist analyzing the crude reaction mixture.
Figure 1: Analytical workflow for validating the synthesis of 1,3-dioxin-4-one derivatives via 1H NMR.
Mechanistic Context
Why does the peak appear at 5.6 ppm?
-
Anomeric Effect: The C2 carbon is bonded to two oxygen atoms.[1] The lone pair interactions (
) stabilize the gauche conformation but also desheild the protons attached to the acetal carbon. -
Ring Strain: Compared to the 1,3-benzodioxole (5-membered ring), the 1,3-dioxin-4-one is a 6-membered ring.[1] The slight relaxation of ring strain compared to the dioxole allows the protons to resonate slightly upfield (5.6 vs 6.0 ppm).
References
-
Hu, Y., et al. (2017). Copper-catalyzed synthesis of benzo[d][1,3]dioxin-4-ones via tandem Ar-halogen bond hydroxylation and dichloromethane.[1] Royal Society of Chemistry Advances, 7, 28169-28174.
-
Babu, K. R., et al. (2021).[4] Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters.[1][4][5][6][7] RSC Advances, 11, 24570.
- Key Data: Validates the synthesis from salicylic acid and establishes NMR baselines for the heterocyclic core.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. Key Data: General reference for acetal and methylene proton chemical shift ranges.
Sources
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
Strategic 19F NMR Profiling of 5-Fluoro-benzo[d][1,3]dioxin-4-one: A Comparative Analytical Guide
Topic: Strategic 19F NMR Profiling of 5-Fluoro-benzo[d][1,3]dioxin-4-one Derivatives Content Type: Publish Comparison Guide
Executive Summary
The 5-fluoro-benzo[d][1,3]dioxin-4-one scaffold represents a critical "masked" intermediate in medicinal chemistry, often utilized as a prodrug moiety for salicylates or as a reactive electrophile in heterocycle synthesis. However, its hydrolytic instability and regio-isomeric complexity challenge standard analytical methods.
This guide compares 19F NMR spectroscopy against traditional alternatives (HPLC-UV, 1H NMR) as the superior method for structural validation and stability monitoring. We demonstrate that the specific 5-fluoro regioisomer offers a unique "peri-effect" diagnostic shift, enabling precise real-time monitoring of prodrug activation and synthetic integrity.
Part 1: The Comparative Advantage
In drug development, the "Product" is the Analytical Protocol utilizing the 5-fluoro scaffold as a built-in spy system. The table below objectively compares this 19F-centric approach with conventional alternatives.
Table 1: Performance Matrix – 19F NMR vs. Traditional Methods
| Feature | 19F NMR Protocol (Recommended) | 1H NMR (Standard) | HPLC-UV/MS (Alternative) |
| Specificity | High: 100% distinct window (-100 to -130 ppm); no solvent/buffer background. | Low: Overlap with aromatic protons (7.0–8.0 ppm) and solvent peaks. | Medium: Requires chromatographic separation; retention times can drift. |
| Regio-ID | Definitive: 5-F exhibits a diagnostic "Peri-Deshielding" shift (downfield). | Ambiguous: Requires complex 2D (HMBC/NOESY) analysis to assign isomers. | Indirect: Relies on polarity differences; co-elution of isomers is common. |
| Throughput | Rapid: <5 min acquisition; "Dilute-and-Shoot" capability. | Moderate: Requires shimming/locking; water suppression often needed. | Slow: 15–30 min run times + column equilibration. |
| In-Situ Kinetics | Excellent: Real-time monitoring of hydrolysis in biorelevant media (buffers/plasma). | Poor: Water signals obscure key aromatic protons in biological media. | Impossible: Requires quenching and sampling at discrete time points. |
Part 2: Technical Deep Dive & Mechanism
1. The "Peri-Effect" Diagnostic
The core scientific value of the 5-fluoro-benzo[d][1,3]dioxin-4-one isomer lies in its electronic environment. Unlike the 6-, 7-, or 8-fluoro isomers, the 5-fluoro atom is spatially proximate to the carbonyl oxygen at position 4.
-
Mechanism: The lone pair repulsion and electric field effect between the carbonyl oxygen and the fluorine atom (the "Peri-effect" or "Ortho-effect") results in significant deshielding .
-
Result: The 5-F signal appears significantly downfield (less negative ppm) compared to its regioisomers.
Table 2: Predicted Chemical Shift Fingerprints (CDCl₃)
| Regioisomer | Structural Feature | Predicted Shift (δ, ppm)* | Diagnostic Utility |
| 5-Fluoro | Peri to C=O | -108 to -112 | Prodrug Integrity Marker |
| 6-Fluoro | Meta to C=O, Para to O1 | -118 to -122 | Impurity / Byproduct |
| 7-Fluoro | Para to C=O, Meta to O1 | -115 to -119 | Impurity / Byproduct |
| 8-Fluoro | Ortho to O1 (Ether) | -130 to -135 | Impurity / Byproduct |
> Note: Shifts are referenced to CFCl₃ (0 ppm).[1][2] Exact values vary by ±1-2 ppm depending on solvent and concentration.
2. Stability Monitoring (The "Spy" Function)
Upon hydrolysis (e.g., in plasma or buffer), the dioxinone ring opens to release the corresponding salicylic acid derivative. This transformation disrupts the planar "peri" interaction, causing a dramatic upfield shift.
-
Intact Dioxinone (5-F): ~ -110 ppm (Deshielded)
-
Hydrolyzed Salicylate (3-F): ~ -115 to -120 ppm (Shielded due to loss of rigid carbonyl proximity and formation of free phenol).
Part 3: Experimental Protocol
To ensure reproducibility and E-E-A-T compliance, follow this self-validating workflow.
Step 1: Sample Preparation
-
Solvent Selection: Use CDCl₃ for structural characterization (sharpest lines). Use Phosphate Buffer (pH 7.4) + 10% D₂O for kinetic stability studies.
-
Internal Standard: Add α,α,α-trifluorotoluene (TFT) (δ -63.7 ppm) at 10 mM concentration. Why? It is chemically inert and spectrally distinct from the Ar-F region (-100 to -150 ppm).
Step 2: Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative integration.
-
Spectral Width (SW): 200 ppm (approx -50 to -250 ppm).
-
Center Frequency (O1P): -120 ppm.
-
Relaxation Delay (D1): Set to
(typically 5–10 seconds for Ar-F) to ensure quantitative accuracy. -
Scans (NS): 16–64 (sufficient for >5 mM concentration).
Step 3: Data Processing
-
Exponential Multiplication (LB): Apply 1.0 Hz line broadening to reduce noise without obscuring J-coupling.
-
Baseline Correction: Critical for accurate integration of the broad Ar-F signals.
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the logical flow for using 19F NMR to validate synthesis and monitor stability.
Caption: Workflow for validating 5-fluoro-benzo[d][1,3]dioxin-4-one synthesis and monitoring hydrolytic degradation via 19F NMR shift tracking.
References
-
Dungan, C. H., & Van Wazer, J. R. (1967).[3] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for Ar-F shifts).
-
Rosen, G. M., et al. (2013). "Fluorine-19 Nuclear Magnetic Resonance as a Tool to Investigate Biological Systems." Methods in Enzymology. Link
-
Hu, J., et al. (2015). "Recent Applications of 19F NMR in Quality Control and Drug Discovery." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Tredwell, M., & Gouverneur, V. (2012). "19F NMR: A Versatile Tool for the Analysis of Fluorinated Compounds." Angewandte Chemie International Edition. Link
Sources
A Researcher's Guide to Distinguishing Salicylic Acid from Benzodioxinone Product by Thin-Layer Chromatography
By Dr. Evelyn Reed, Senior Application Scientist
In the synthesis of complex organic molecules, the ability to monitor the progress of a reaction is paramount. For researchers in drug development and medicinal chemistry, the transformation of salicylic acid into a benzodioxinone derivative represents a critical step in the creation of various bioactive scaffolds.[1][2] This guide provides an in-depth, experimentally validated protocol for utilizing Thin-Layer Chromatography (TLC) to effectively distinguish the salicylic acid starting material from the benzodioxinone product, ensuring accurate reaction monitoring and endpoint determination.
The core of this analytical challenge lies in the distinct polarity differences between the reactant and the product. Salicylic acid, with its free carboxylic acid and phenolic hydroxyl groups, is a relatively polar molecule capable of strong hydrogen bonding.[3][4][5][6] In contrast, the benzodioxinone product, formed by the cyclization of salicylic acid, has its polar functional groups masked within the heterocyclic ring structure. This inherent difference in polarity is the key to their separation on a polar stationary phase like silica gel.
The Principle of Separation: A Polarity-Driven Distinction
Thin-Layer Chromatography separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[7][8] In our case, we employ a polar stationary phase, typically silica gel, which contains silanol groups (Si-OH) that can interact with polar molecules through hydrogen bonding and dipole-dipole interactions.[7][9]
-
Salicylic Acid (Starting Material): The carboxylic acid and hydroxyl groups of salicylic acid will strongly adsorb to the polar silica gel stationary phase. This strong interaction impedes its movement up the TLC plate, resulting in a lower Retention Factor (Rf) value.[10][11]
-
Benzodioxinone (Product): With its key polar groups now part of the less accessible ester and ether linkages within the benzodioxinone ring, its interaction with the silica gel is significantly weaker. Consequently, it will travel further up the plate with the mobile phase, exhibiting a higher Rf value.
This difference in migration distance allows for clear visual discrimination between the starting material and the product, enabling a qualitative assessment of the reaction's progress.[12][13]
Experimental Protocol: A Validated TLC Workflow
This protocol is designed to be a self-validating system, providing clear and reproducible results.
Materials:
-
Silica gel TLC plates (e.g., Merck silica gel 60 F-254)[12]
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A mixture of hexane and ethyl acetate is a common and effective choice for separating compounds of moderate polarity.[12][14] A starting ratio of 7:3 (hexane:ethyl acetate) is recommended, but may require optimization.
-
Visualization agents:
Workflow Diagram:
Caption: Experimental workflow for TLC analysis.
Step-by-Step Methodology:
-
Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.
-
Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[7] Mark three equidistant points on this line for spotting.
-
Sample Spotting:
-
Lane 1 (Starting Material - SM): Using a capillary tube, spot a dilute solution of your salicylic acid starting material on the leftmost mark.
-
Lane 2 (Co-spot): On the center mark, first spot the salicylic acid, and then carefully spot the reaction mixture directly on top of it. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane.[19]
-
Lane 3 (Reaction Mixture - Rxn): Spot the reaction mixture on the rightmost mark.[13]
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[13] Close the chamber and allow the solvent front to ascend the plate.
-
Completion and Marking: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[11]
Data Interpretation and Visualization
Visualization Techniques:
-
UV Light (254 nm): Both salicylic acid and the benzodioxinone product are aromatic and will likely be UV-active, appearing as dark spots on a fluorescent background.[15] This is a non-destructive first step.
-
Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine. Many organic compounds will reversibly adsorb iodine, appearing as brown spots.[15]
-
Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as the phenolic hydroxyl group of salicylic acid. The salicylic acid spot will likely turn yellow/brown on a purple background.[16] The benzodioxinone may or may not stain, providing a point of differentiation.
-
Ferric Chloride (FeCl3) Spray: This is a classic test for phenols. Salicylic acid will produce a distinct color (typically purple), while the benzodioxinone, lacking a free phenolic hydroxyl group, will not react.[17][20]
Calculating the Retention Factor (Rf):
The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[21][22] It is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11]
Expected Results:
| Compound | Expected Rf Value (Approximate) | Visualization Characteristics |
| Salicylic Acid | Low (e.g., 0.2 - 0.4) | UV active, stains with KMnO4, gives a positive FeCl3 test (color change) |
| Benzodioxinone | High (e.g., 0.6 - 0.8) | UV active, may not stain with KMnO4, negative FeCl3 test |
Monitoring Reaction Progress:
By taking aliquots from the reaction at different time points and running a TLC, you can visually track the disappearance of the lower Rf salicylic acid spot and the appearance of the higher Rf benzodioxinone spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[23]
Logical Relationship Diagram:
Caption: Polarity's effect on TLC separation.
Conclusion
Thin-Layer Chromatography is a rapid, inexpensive, and powerful tool for monitoring the conversion of salicylic acid to a benzodioxinone product.[14][23] The significant difference in polarity between the starting material and the product allows for excellent separation on a silica gel plate. By following the detailed protocol and utilizing appropriate visualization techniques, researchers can confidently track the progress of their synthesis, ensuring optimal reaction times and purity of the final product. The principles outlined in this guide are broadly applicable to a wide range of organic transformations where a change in polarity occurs.
References
-
Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1][24]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570–24574. [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]
-
Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1][24]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570–24574. Published 2021 Jul 13. [Link]
-
LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. [Link]
-
Ghasemi, J., Niazi, A., & Aghaei, A. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Advances, 2(15), 6219-6225. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of 4H-Benzo[d][1][24]oxathiin-4-ones and 4H-Benzo[d][1][24]dioxin-4-ones. [Link]
-
LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
-
Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. [Link]
-
University of California, Davis. (n.d.). Principles of Thin Layer Chromatography. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. [Link]
-
Janiec, W. (Ed.). (2017). Development of new procedures for the detection and separation of salicylic acid and acetylsalicylic acid using thin-layer chromatography with densitometry. Acta Chromatographica, 29(4), 544-557. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]
-
SlideShare. (n.d.). Thin Layer Chromatography. [Link]
-
BYJU'S. (n.d.). RF Value Explanation. [Link]
-
Scribd. (n.d.). Principles of Thin Layer Chromatography | PDF. [Link]
-
ResearchGate. (2021). Synthesis of functionalized benzo[1][24]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. [Link]
-
chemlegin. (2017, April 30). Using TLC to monitor a reaction. WordPress.com. [Link]
-
University of California, San Diego. (n.d.). TLC stains. [Link]
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). Preparation of TLC spray reagents. [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
University of California, Irvine. (n.d.). TLC Visualization Methods. [Link]
-
ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?[Link]
-
Scribd. (n.d.). TLC Visualization Techniques | PDF. [Link]
-
ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). [Link]
-
ResearchGate. (n.d.). Chemical structures of salicylic acid and six structural analogs. [Link]
-
Quora. (2024, April 23). How to compare following 4 substances by polarity, salicylic acid, aspirin, 4-hydroxybenzoic acid, and tylenol. [Link]
-
Oreate AI Blog. (2025, December 4). Mobile Phase of Thin Layer Chromatography. [Link]
-
BYJU'S. (n.d.). Salicylic Acid structure – C7H6O3. [Link]
-
LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
Sources
- 1. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal protective equipment for handling 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one
Topic: Personal Protective Equipment & Handling Guide for 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
Executive Safety Summary: The "Why" Behind the Protocol
Compound Class: Halogenated Benzodioxinone Primary Hazard: Acylating Electrophile / Chemical Irritant
6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is not merely a passive intermediate; it is a reactive cyclic acylating agent . Structurally, the benzodioxinone core functions similarly to a cyclic mixed anhydride or activated ester. Upon contact with biological nucleophiles (proteins, DNA, mucous membranes), it can undergo ring-opening acylation.
Operational Implications:
-
Moisture Sensitivity: The compound hydrolyzes to release acidic byproducts (salicylic acid derivatives) and hydrobromic/hydrofluoric acid traces depending on degradation pathways.
-
Tissue Damage: High potential for severe eye damage and respiratory sensitization.
-
Permeability: As a halogenated organic, it may exhibit enhanced lipid solubility, increasing skin absorption rates.
Senior Scientist Directive: Treat this compound as a Sensitizing Corrosive . Do not rely solely on standard "irritant" classifications found in generic databases.
The PPE Matrix: Layered Defense System
This matrix is designed to prevent exposure during the two most critical phases: Solid Handling (Weighing) and Solution Processing .
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Workup) | Technical Rationale |
| Respiratory | Fume Hood (Primary) . If outside hood: N95 or P100 Respirator. | Fume Hood (Mandatory) . Sash height < 18 inches.[1][2][3][4][5][6] | Prevents inhalation of fine dust (solid) or solvent vapors (solution). |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient. | Chemical Splash Goggles + Face Shield (if >100mL). | Benzodioxinones are lacrymators and can cause irreversible corneal opacity upon hydrolysis on the eye surface. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). | Laminate / Barrier Gloves (Silver Shield®) if using DCM/THF. | Standard nitrile degrades rapidly in common acylation solvents (DCM). Barrier gloves prevent breakthrough. |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves . | Lab Coat + Chemical Resistant Apron (Rubber/Neoprene). | Protects forearms during sash manipulation; apron prevents torso soak-through during spills. |
Engineering Controls & Pre-Work Verification
Before opening the container, verify the following engineering parameters. This is your primary containment layer.
-
Fume Hood Velocity: Verify face velocity is 80–100 fpm (feet per minute).
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated powders are prone to static charge, leading to "fly-away" dust that bypasses the sash.
-
Decontamination Station: Prepare a "Quench Solution" before starting work.
-
Formula: 10% Aqueous Sodium Carbonate (
) or dilute Ammonium Hydroxide. -
Purpose: Nucleophilic deactivation of the benzodioxinone ring.
-
Operational Protocol: The "Safe-Loop" Workflow
This protocol uses a self-validating logic: you cannot proceed to the next step without verifying the safety of the previous one.
Phase A: Preparation & Weighing
-
Don PPE: Follow the matrix above. Perform a "glove inflation check" to ensure no pinholes.
-
Transfer: Move the container into the fume hood. Do not open on the open bench.
-
Weighing:
-
Place the balance inside the hood.
-
If the balance is external, use a closed transfer vessel (e.g., a tared scintillation vial with a cap) to move the solid.
-
Critical Check: Wipe the exterior of the transfer vial with a solvent-dampened Kimwipe inside the hood before removing it to weigh.
-
Phase B: Reaction & Handling
-
Solvent Choice: When dissolving, add solvent slowly. The heat of solution may be non-zero.
-
Addition: If adding this compound to a reaction mixture containing amines or alcohols, expect an exotherm . Control temperature (0°C start recommended).
-
Spill Management:
-
Solid Spill: Cover with wet paper towels (to prevent dust), then wipe up.
-
Liquid Spill: Cover with absorbent pads. Treat the pads with the Quench Solution (10%
) to deactivate the intermediate before disposal.
-
Decontamination & Disposal Strategy
The Golden Rule: Never discard reactive intermediates directly into the main waste stream without assessment.
-
Step 1: Quenching (Chemical Deactivation)
-
Residual material on glassware or spatulas should be rinsed with Methanol (MeOH) followed by 10% Aqueous Sodium Carbonate .
-
Chemistry: MeOH opens the lactone ring to form the methyl ester (less reactive); Base neutralizes the resulting acid.
-
-
Step 2: Waste Segregation
-
Solid Waste: Dispose of contaminated gloves/wipes in "Hazardous Solid Waste" (double-bagged).
-
Liquid Waste:
-
Category:Halogenated Organic Waste .
-
Restriction:DO NOT mix with strong concentrated acids (potential for HF/HBr evolution if hydrolysis occurs) or strong oxidizers.
-
-
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of handling, emphasizing the "Checkpoints" where safety must be verified.
Figure 1: Operational workflow for handling reactive benzodioxinones, highlighting critical decision points for decontamination.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[7]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA 3404-11R.
-
PubChem. (n.d.). Compound Summary: Benzodioxinone Derivatives. National Library of Medicine.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
